2-[2-(4-Nonylphenoxy)ethoxy]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-nonylphenoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXVTZPGEOGTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058600 | |
| Record name | 4-Nonylphenol diethoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid, Colorless liquid or white solid; [CAMEO] White or pale yellow solid; Hygroscopic (n >= 15; avg 15-100); Clear colorless or pale yellow liquid; Hygroscopic (n >= 5; avg 3-15); (n = avg # moles of ethylene oxide); [CHEMINFO] | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyethylene glycol nonylphenyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>1000 mg/l | |
| Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
20427-84-3, 9016-45-9, 68412-54-4 | |
| Record name | 4-Nonylphenol diethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxynol-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nonylphenol diethoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonylphenol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nonylphenol, branched, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[2-(4-nonylphenoxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), a-(nonylphenyl)-w-hydroxy- (CAS 9016-45-9) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly (oxy-1,2-ethanediyl), alpha -(nonylphenyl)-omega-hydroxy-, branched | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONOXYNOL-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4A966MO25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
42-43 °C | |
| Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Nonoxynol-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nonoxynol-2
Nonoxynol-2 is a non-ionic surfactant belonging to the Nonoxynol family of compounds. These molecules are synthesized through the ethoxylation of nonylphenol and are characterized by a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain. The numeral in "Nonoxynol-2" designates the average number of ethylene oxide units in the hydrophilic chain.[1] Nonoxynols, including Nonoxynol-2, are utilized in a variety of applications, including as emulsifiers, detergents, and wetting agents in cosmetic and pharmaceutical formulations.[2] Their surface-active properties are intrinsically linked to their ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).
Critical Micelle Concentration (CMC) of Nonoxynol-2
A precise, experimentally verified Critical Micelle Concentration (CMC) for Nonoxynol-2 is not prominently reported in publicly available scientific literature. However, the CMC of non-ionic surfactants of the nonylphenol ethoxylate series is known to be dependent on the length of the hydrophilic ethylene oxide (EO) chain. Generally, for a constant hydrophobic group, a shorter EO chain results in lower water solubility and a correspondingly lower CMC.
To provide a reasonable estimation for Nonoxynol-2, we can examine the CMC values of its longer-chain homologs:
| Surfactant | Average Number of Ethylene Oxide Units | Reported CMC (g/L) | Reported CMC (mM)¹ |
| Nonoxynol-4 | 4 | 0.664[3] | ~1.97 |
| Nonoxynol-9 | 9 | 0.747[3] | ~1.21 |
¹Molar concentrations are estimated based on the average molecular weights.
Based on the trend observed in the table, it is anticipated that the CMC of Nonoxynol-2 would be lower than that of Nonoxynol-4. The shorter ethylene oxide chain in Nonoxynol-2 leads to a more hydrophobic character, prompting micelle formation at a lower concentration. Therefore, the CMC of Nonoxynol-2 is estimated to be below 0.664 g/L .
Experimental Protocols for CMC Determination
The CMC of non-ionic surfactants like Nonoxynol-2 can be determined using various experimental techniques. The following are two common and reliable methods.
Surface Tension Method
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant.[4]
Methodology:
-
Preparation of Solutions: A series of aqueous solutions of Nonoxynol-2 with varying concentrations are prepared. It is crucial to use high-purity water to avoid interferences.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method). Measurements should be performed at a constant temperature.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.[5] The resulting graph will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.[5]
Fluorescence Spectroscopy Method
This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[6][7]
Methodology:
-
Probe and Surfactant Solutions: A stock solution of a fluorescent probe, such as pyrene, in a suitable organic solvent (e.g., acetone) is prepared. A series of aqueous solutions of Nonoxynol-2 are also prepared.
-
Sample Preparation: A small, constant aliquot of the pyrene stock solution is added to each of the Nonoxynol-2 solutions. The solvent is then evaporated, leaving the probe dispersed in the surfactant solutions.
-
Fluorescence Measurement: The fluorescence emission spectra of pyrene in each solution are recorded using a spectrofluorometer. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum is particularly sensitive to the polarity of the microenvironment.
-
Data Analysis: The I₁/I₃ ratio is plotted against the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained, with a sharp decrease in the I₁/I₃ ratio indicating the partitioning of pyrene into the hydrophobic micellar cores. The inflection point of this curve is taken as the CMC.[6]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Caption: Schematic of Nonoxynol-2 micelle formation.
Signaling Pathways and Mechanism of Action
Specific signaling pathways directly modulated by Nonoxynol-2 in the context of drug development are not well-documented. The primary mechanism of action described for the Nonoxynol family, particularly for the well-studied Nonoxynol-9, is as a surfactant spermicide. This action is not mediated by specific signaling cascades but rather by direct physicochemical interaction with cell membranes.
The proposed mechanism involves the disruption of the lipid bilayer of sperm cell membranes, leading to increased permeability, loss of intracellular components, and subsequent cell death. This non-specific membrane-disrupting activity is a hallmark of many surfactants and is the basis for their use as detergents and, in the case of Nonoxynol-9, as a contraceptive agent.
It is important to note that due to this membrane-disrupting capability, high concentrations of Nonoxynols can also affect other cell types, a factor that must be considered in any drug delivery or formulation application. There is some research into the endocrine-disrupting potential of nonylphenol, the hydrophobic precursor to Nonoxynols, which can act as a xenoestrogen and interact with estrogen receptors.[8] However, the direct signaling effects of the ethoxylated forms like Nonoxynol-2 are less clear. Some studies have suggested that nonylphenol can modulate nitric oxide synthase expression, but further research is needed to understand the relevance of these findings to Nonoxynol-2.[9]
Conclusion
While the precise critical micelle concentration of Nonoxynol-2 remains to be definitively established in the literature, this guide provides a robust framework for its estimation and experimental determination. For researchers and professionals in drug development, understanding the CMC is paramount for formulating effective and stable products. The provided experimental protocols offer reliable methods for determining this key parameter. The mechanism of action of Nonoxynols is primarily based on their surfactant properties, leading to membrane disruption rather than specific signaling pathway modulation. Future studies are warranted to precisely quantify the CMC of Nonoxynol-2 and to further explore its biological interactions.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Nonoxynols - Wikipedia [en.wikipedia.org]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. Nonylphenol - Wikipedia [en.wikipedia.org]
- 9. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a nonionic surfactant, in aqueous and biological buffer systems. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction
This compound, also known as Nonoxynol-2, is a member of the nonylphenol ethoxylate family of surfactants. These compounds are widely used as detergents, emulsifiers, and wetting agents in various industrial and research applications.[1] In a biological context, their ability to disrupt cell membranes makes them useful for cell lysis and protein extraction. Understanding the solubility of this surfactant in common biological buffers is critical for its effective use in experimental and formulation settings.
Physicochemical Properties
-
Chemical Name: this compound
-
Synonyms: Nonoxynol-2, Polyethylene glycol nonyl phenyl ether
-
CAS Number: 26027-38-3[2]
-
Molecular Formula: (C₂H₄O)nC₁₅H₂₄O[2]
-
Appearance: Can range from a clear, slightly hazy, colorless liquid to a white solid, depending on the level of ethoxylation.[3]
Solubility Data
Table 1: General Solubility of this compound and Related Compounds
| Solvent/Medium | Solubility Description | Source |
| Water | Slightly soluble/insoluble | [4] |
| Water | Soluble | [5] |
| Water | Water dispersible (for nonylphenol ethoxylates with ≤6 ethoxy groups) | [3] |
| Oil | Soluble | [4] |
Given the limited specific data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific biological buffer of interest prior to use.
Experimental Protocol for Determining Aqueous Solubility
The following is a generalized experimental protocol for determining the aqueous solubility of a nonionic surfactant like this compound in a biological buffer. This protocol is adapted from the OECD Test Guideline 105, which describes the flask method for determining water solubility.[6][7][8][9][10]
Objective: To determine the saturation concentration of this compound in a specific biological buffer at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Biological buffer of interest (e.g., Phosphate-Buffered Saline (PBS), TRIS-buffered saline (TBS))
-
Analytical balance
-
Glass flasks with stoppers
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm pore size)
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a suitable detector, or a validated spectrophotometric method)
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[6][10] This can be done by preparing a small number of solutions with a wide range of concentrations and observing for any undissolved material after a set period of shaking.
-
Preparation of Test Solutions:
-
Accurately weigh an amount of this compound that is in excess of its estimated solubility into several flasks.
-
Add a known volume of the biological buffer to each flask.
-
-
Equilibration:
-
Stopper the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C, depending on the intended application).
-
Shake the flasks for a sufficient period to allow the system to reach equilibrium. The time required should be determined from the preliminary test, but a minimum of 24-48 hours is often recommended.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed at the test temperature to allow any undissolved material to settle.
-
To ensure complete separation of the undissolved surfactant, centrifuge the samples at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter that does not bind the surfactant to remove any remaining particulate matter.
-
Dilute the filtered sample as necessary with the biological buffer to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the prepared samples using a validated analytical method.
-
Prepare a calibration curve using standards of known concentrations of the surfactant in the same biological buffer.
-
-
Data Analysis:
-
Calculate the concentration of the surfactant in the original saturated solution, taking into account any dilution factors.
-
The average concentration from the replicate flasks represents the solubility of this compound in the tested biological buffer at the specified temperature.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart outlining the key steps for the experimental determination of surfactant solubility.
Potential Signaling Pathways Affected
This compound can degrade to nonylphenol, a known endocrine disruptor that can influence various cellular signaling pathways. Therefore, it is crucial for researchers using this surfactant to be aware of its potential off-target effects.
Diagram 2: Potential Signaling Pathways Modulated by Nonylphenol
Caption: A simplified diagram illustrating potential signaling pathways affected by nonylphenol.
Nonylphenol has been shown to induce apoptosis through the Fas/FasL pathway.[11][12][13] It can upregulate the expression of Fas Ligand (FasL), which then binds to the Fas receptor (FasR) on the cell surface. This interaction triggers a signaling cascade that leads to the activation of caspase-8 and subsequently caspase-3, a key executioner of apoptosis.[12][14]
Furthermore, nonylphenol can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the extracellular signal-regulated kinase (ERK) and p38 MAPK.[15][16][17][18][19] The activation of these pathways can also contribute to the activation of caspase-3 and the induction of apoptosis.
Conclusion
While this compound is a useful tool in biological research, a thorough understanding of its physicochemical properties, particularly its solubility in relevant biological buffers, is essential for obtaining reliable and reproducible experimental results. This guide provides a summary of the available information and a practical protocol for determining its solubility. Researchers should also consider the potential for this compound and its degradation products to interact with cellular signaling pathways, which could have unintended consequences on experimental outcomes. Further research is warranted to establish definitive quantitative solubility data for this compound in a variety of standard biological buffers.
References
- 1. Nonoxynols - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. US20050037509A1 - Method for determining surfactant concentration in aqueous solutions - Google Patents [patents.google.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Nonyl Phenol Ethoxylates l Physical & Chemical Properties - Elchemy [elchemy.com]
- 6. books.google.cn [books.google.cn]
- 7. filab.fr [filab.fr]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. oecd.org [oecd.org]
- 11. Nonylphenol-induced thymocyte apoptosis is related to Fas/FasL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonylphenol and octylphenol-induced apoptosis in human embryonic stem cells is related to Fas-Fas ligand pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonylphenol induced apoptosis in rat testis through the Fas/FasL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonylphenol induces apoptosis via mitochondria- and Fas-L-mediated pathways in the liver of adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term 4-nonylphenol exposure drives cervical cell malignancy through MAPK-mediated ferroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[2-(4-Nonylphenoxy)ethoxy]ethanol as a Non-ionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(4-Nonylphenoxy)ethoxy]ethanol, also known as Nonoxynol-2, is a non-ionic surfactant belonging to the nonylphenol ethoxylate (NPE) family. Its amphiphilic nature, characterized by a hydrophilic polyethylene glycol chain and a hydrophobic nonylphenyl group, allows it to reduce surface and interfacial tension, making it a versatile ingredient in various applications. This technical guide provides a comprehensive overview of the core properties of Nonoxynol-2, with a focus on its physicochemical characteristics, methodologies for their determination, and its mechanism of action, particularly relevant to researchers and professionals in drug development.
Physicochemical Properties
The efficacy of a surfactant is defined by its physicochemical properties. While specific experimental data for Nonoxynol-2 is not extensively available in publicly accessible literature, this section outlines its key characteristics and the methods for their determination.
Core Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1.
| Property | Value/Description | Source |
| Chemical Name | This compound | - |
| Synonyms | Nonoxynol-2, NP-2 | - |
| CAS Number | 20427-84-3 | [1] |
| Molecular Formula | C₁₉H₃₂O₃ | - |
| Molecular Weight | 308.46 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Slightly soluble/insoluble in water; soluble in oil | [2] |
Surfactant-Specific Properties
Key performance indicators for surfactants include the Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), surface tension, and cloud point. A calculated HLB value for a nonylphenol ethoxylate with two ethylene oxide units is available.
| Property | Value/Description | Source |
| Critical Micelle Concentration (CMC) | Data not available. See Section 3.1 for the experimental protocol. | - |
| Hydrophilic-Lipophilic Balance (HLB) | 5.6 - 6.0 (Calculated) | [3] |
| Surface Tension | Data not available. See Section 3.2 for the experimental protocol. | - |
| Cloud Point | Data not available. See Section 3.3 for the experimental protocol. | - |
Experimental Protocols
This section provides detailed methodologies for the determination of the key surfactant properties of Nonoxynol-2.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration. The surface tension method is commonly employed.
Protocol: CMC Determination by Surface Tension Measurement (Wilhelmy Plate Method)
-
Preparation of Solutions: Prepare a stock solution of Nonoxynol-2 in deionized water. A series of dilutions are then prepared from the stock solution to cover a range of concentrations, both below and above the expected CMC.
-
Instrumentation: A tensiometer equipped with a Wilhelmy plate is used. The plate, typically made of platinum, is cleaned thoroughly with a solvent (e.g., ethanol) and then flamed to remove any organic contaminants.
-
Measurement:
-
The Wilhelmy plate is suspended from a balance and positioned so that it is in contact with the surface of the surfactant solution.
-
The force exerted on the plate by the surface tension is measured.
-
This measurement is repeated for each of the prepared dilutions, starting from the lowest concentration.
-
-
Data Analysis:
-
The surface tension (γ) is plotted against the logarithm of the surfactant concentration.
-
The plot will typically show two linear regions. The point of intersection of these two lines is taken as the CMC.
-
Measurement of Surface Tension
The Wilhelmy plate method provides a static and accurate measurement of surface tension.
Protocol: Surface Tension Measurement by Wilhelmy Plate Method
-
Apparatus: A tensiometer with a Wilhelmy plate attachment is required. The plate must be clean to ensure a contact angle of 0°.
-
Sample Preparation: The Nonoxynol-2 solution of the desired concentration is placed in a clean vessel.
-
Procedure:
-
The Wilhelmy plate is immersed in the liquid.
-
The force acting on the plate is measured by the tensiometer. This force is a combination of the surface tension and the buoyancy of the immersed part of the plate.
-
The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the force measured, l is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate (assumed to be 0 for a clean platinum plate).
-
-
Reporting: The surface tension is reported in mN/m at a specific temperature.
Determination of Cloud Point
The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it is heated, which is indicative of its phase behavior. The standard method for this determination is outlined in ASTM D2024.[4][5][6]
Protocol: Cloud Point Determination (ASTM D2024)
-
Solution Preparation: A 1% aqueous solution of Nonoxynol-2 is prepared using deionized water.[4][5][6]
-
Apparatus: A water bath with a temperature controller, a thermometer, and a test tube are required.
-
Procedure:
-
Precision: The measurement should be repeated to ensure accuracy.
Mechanism of Action and Applications in Drug Development
Non-ionic surfactants like Nonoxynol-2 are of significant interest in drug development due to their ability to interact with biological membranes and enhance the solubility of poorly water-soluble drugs.
Interaction with Cell Membranes
The primary mechanism of action of nonylphenol ethoxylates at a cellular level involves the disruption of the lipid bilayer of cell membranes. This property is harnessed in applications such as spermicides, where Nonoxynol-9 (a related compound) is an active ingredient. The surfactant molecules insert themselves into the membrane, disrupting its integrity and leading to cell lysis.[3][7][8]
Applications in Drug Delivery
The emulsifying and solubilizing properties of Nonoxynol-2 make it a candidate for use in various drug delivery systems, particularly for enhancing the bioavailability of hydrophobic drugs. A general workflow for developing a nanoparticle-based drug delivery system using a non-ionic surfactant is outlined below.
Conclusion
References
- 1. 2-(p-Nonylphenoxy)ethanol | C17H28O2 | CID 7700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. img.antpedia.com [img.antpedia.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Membrane Disruption by 2-[2-(4-Nonylphenoxy)ethoxy]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(4-Nonylphenoxy)ethoxy]ethanol, commonly known as Nonoxynol-9 (N-9), is a non-ionic surfactant widely recognized for its potent spermicidal activity. Its primary application is as an active ingredient in various over-the-counter contraceptive formulations, including foams, gels, creams, and films. The fundamental mechanism of action of N-9 lies in its ability to disrupt cellular membranes, a property that, while effective for contraception, also carries implications for its broader biological effects, including cytotoxicity to vaginal and cervical epithelial cells. This technical guide provides an in-depth examination of the core principles governing membrane disruption by N-9, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support research and development in related fields.
Mechanism of Action: A Surfactant-Mediated Cascade
As a surfactant, Nonoxynol-9 possesses both a hydrophilic (polyethylene glycol chain) and a hydrophobic (nonylphenyl group) moiety. This amphipathic nature drives its interaction with and subsequent disruption of the lipid bilayer of cell membranes. The process is not a single event but rather a cascade of biophysical and biochemical alterations that culminate in loss of cell function and integrity.
The primary interaction involves the insertion of the hydrophobic nonylphenyl tail into the lipid core of the cell membrane. This intrusion disrupts the ordered arrangement of phospholipids, leading to an increase in membrane fluidity and permeability.[1] The hydrophilic head of the N-9 molecule remains at the aqueous interface, further contributing to the destabilization of the membrane structure. This initial disruption triggers a series of downstream events, including:
-
Increased Membrane Permeability: The compromised integrity of the lipid bilayer allows for the uncontrolled passage of ions and small molecules, leading to a breakdown of essential electrochemical gradients.[1]
-
Membrane Depolarization: The unregulated ion flux results in a significant depolarization of the plasma membrane potential.[1]
-
Enzyme Inactivation: The altered membrane environment can adversely affect the function of membrane-bound enzymes, such as those involved in acrosomal reactions in sperm.
-
Cell Lysis: At sufficient concentrations, the extensive disruption of the membrane leads to the formation of pores and micelles, ultimately causing the cell to lyse and release its contents.[1]
Quantitative Data on Membrane Disruption
The following tables summarize the concentration-dependent effects of Nonoxynol-9 on various parameters of sperm cell membrane integrity and function, as reported in the scientific literature.
| Concentration | Effect on Sperm Motility | Reference |
| 0.05% | Complete prevention of gelatin lysis (inhibition of acrosin activity) | [1] |
| 10 µg/mL | Complete breakdown of sperm structure | [1] |
| 500 µg/mL | Significant depolarization of plasma membrane potential | [2] |
| 0.01% - 0.04% | Increased sperm cell permeabilization | [2] |
| Concentration | Effect on Sperm Viability and Acrosome Integrity | Reference |
| 0.05% | Missed acrosomal membrane complex | [2] |
| 40 mg/mL | Deconstruction of membrane permeability and leakage of cytoplasm | [2] |
| 24 µg/mL | LC50 (concentration to decrease viable rat liver cells by 50%) | [3] |
Experimental Protocols
Assessment of Sperm Membrane Integrity
1. Hypo-osmotic Swelling (HOS) Test:
-
Principle: This test assesses the functional integrity of the sperm plasma membrane. A healthy, intact membrane will allow the influx of water in a hypo-osmotic environment, causing the sperm tail to swell and coil.
-
Protocol:
-
Prepare a hypo-osmotic solution (e.g., 150 mOsm/L fructose and sodium citrate solution).
-
Incubate a semen sample with varying concentrations of Nonoxynol-9 for a specified time.
-
Mix 0.1 mL of the treated semen sample with 1.0 mL of the hypo-osmotic solution.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Place a drop of the suspension on a glass slide and cover with a coverslip.
-
Observe at least 200 spermatozoa under a phase-contrast microscope at 400x magnification.
-
Count the number of sperm with coiled tails (swollen) versus those with straight tails (not swollen).
-
Calculate the percentage of HOS-positive (swollen) sperm.
-
2. Fluorescent Staining with SYBR-14 and Propidium Iodide (PI):
-
Principle: This dual-staining method differentiates between live and dead sperm based on membrane integrity. SYBR-14 is a membrane-permeant nucleic acid stain that labels live cells green. Propidium iodide can only enter cells with compromised membranes, staining the nucleic acids of dead cells red.
-
Protocol:
-
Treat semen samples with different concentrations of Nonoxynol-9.
-
To a 50 µL aliquot of the treated sperm suspension, add 5 µL of SYBR-14 working solution (e.g., 1 µg/mL).
-
Incubate at 37°C for 5-10 minutes.
-
Add 5 µL of propidium iodide working solution (e.g., 12 µM).
-
Incubate at 37°C for 5-10 minutes.
-
Place a drop of the stained suspension on a microscope slide and observe under a fluorescence microscope with appropriate filters for green (SYBR-14) and red (PI) fluorescence.
-
Count the percentage of green (live) and red (dead) sperm.
-
Assessment of Acrosome Integrity
1. Fluorescein Isothiocyanate-Pisum Sativum Agglutinin (FITC-PSA) Staining:
-
Principle: FITC-PSA is a lectin that binds to the glycoconjugates of the acrosomal matrix. It can only bind if the plasma membrane and the outer acrosomal membrane are compromised or lost (acrosome-reacted).
-
Protocol:
-
Treat sperm with Nonoxynol-9.
-
Fix the sperm suspension with 95% ethanol for 30 minutes.
-
Prepare sperm smears on glass slides and allow them to air dry.
-
Stain the smears with FITC-PSA solution (e.g., 50 µg/mL in PBS) in a dark, humid chamber at 4°C for 2 hours.
-
Wash the slides with PBS to remove excess stain.
-
Mount with a glycerol-based mounting medium.
-
Observe under a fluorescence microscope. Sperm with intact acrosomes will show no or faint fluorescence, while acrosome-reacted sperm will show bright green fluorescence over the acrosomal region.
-
Visualizing the Mechanism and Workflows
Caption: Signaling pathway of Nonoxynol-9 induced membrane disruption.
Caption: General experimental workflow for assessing N-9 effects on sperm.
Conclusion
The membrane-disrupting properties of Nonoxynol-9 are a direct consequence of its surfactant nature. The interaction with the lipid bilayer initiates a cascade of events that compromise membrane integrity, leading to a loss of essential cellular functions and ultimately cell death. While this mechanism is highly effective for its contraceptive purpose, the non-specific nature of this disruption underscores the importance of understanding its effects on other cell types, particularly in the context of topical applications. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working with or developing surfactant-based compounds, enabling a more informed approach to efficacy and safety assessments.
References
Methodological & Application
Application Notes and Protocols for Cell Lysis Using 2-[2-(4-Nonylphenoxy)ethoxy)ethanol]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(4-Nonylphenoxy)ethoxy]ethanol, commercially known as IGEPAL® CA-630 and chemically equivalent to Nonidet P-40 (NP-40), is a non-ionic, non-denaturing detergent crucial for cell lysis in numerous biological research applications. Its ability to disrupt the lipid bilayer of cell membranes while preserving the native structure and function of most proteins makes it an invaluable tool for studying intracellular proteins and their interactions.[1][2][3] This mild detergent is particularly effective for the extraction of cytoplasmic and membrane-associated proteins, rendering it compatible with a wide array of downstream applications, including immunoprecipitation, Western blotting, enzyme assays, and mass spectrometry.[4][5]
These application notes provide detailed protocols for the preparation of cell lysis buffers containing this compound for various cell types, along with guidelines for optimizing lysis conditions and ensuring compatibility with subsequent analytical techniques.
Data Presentation: Optimizing Lysis Buffer Formulation
The optimal concentration of this compound and the composition of the lysis buffer can significantly impact protein yield and integrity. The following tables summarize key quantitative data to guide the formulation of your lysis buffer.
Table 1: Recommended Concentrations of this compound for Different Applications
| Application | Recommended Concentration (%) | Cell Type Example | Reference |
| General Protein Extraction | 0.5 - 1.0 | Mammalian Adherent & Suspension Cells | [6][7] |
| Co-Immunoprecipitation (Co-IP) | 0.1 - 1.0 | Mammalian Cells | [1][8] |
| Subcellular Fractionation (Cytoplasmic Extract) | 0.05 - 0.5 | Mouse Embryonic Stem Cells | [3] |
| RNA Extraction from Low Cell Numbers | 0.3 | Breast Cancer Cell Lines | [9] |
| Yeast Cell Lysis (with mechanical disruption) | 0.1 | Saccharomyces cerevisiae | [2] |
Table 2: Comparison of Lysis Buffer Components and Their Effects
| Component | Typical Concentration | Function | Notes |
| Buffer | |||
| Tris-HCl | 20-50 mM | Maintains a stable pH (typically 7.4-8.0) | Commonly used for its buffering capacity in the physiological pH range.[6] |
| Salts | |||
| NaCl | 150 mM | Modulates ionic strength to disrupt protein-protein interactions | Higher salt concentrations (up to 500 mM) can be used for more stringent lysis.[8] |
| Chelating Agents | |||
| EDTA/EGTA | 1-5 mM | Inhibit metalloproteases and certain phosphatases by chelating divalent cations | EDTA chelates a broad range of divalent cations, while EGTA has a higher affinity for calcium ions.[7] |
| Inhibitors (add fresh) | |||
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation by proteases | A broad-spectrum cocktail targeting serine, cysteine, and aspartic proteases is recommended.[10][11] |
| Phosphatase Inhibitor Cocktail | 1X | Preserves the phosphorylation state of proteins | Essential for studying signaling pathways. Contains inhibitors of serine/threonine and tyrosine phosphatases.[12] |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Cell Lysis Buffer for Mammalian Cells
This protocol is suitable for a wide range of mammalian cell lines, both adherent and in suspension.
Materials:
-
This compound (IGEPAL® CA-630 or equivalent)
-
Tris-HCl
-
NaCl
-
EDTA
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Nuclease-free water
-
Ice
Stock Solutions:
-
1 M Tris-HCl, pH 7.4
-
5 M NaCl
-
0.5 M EDTA, pH 8.0
Procedure:
-
Prepare the Base Lysis Buffer: For 100 mL of 1X Lysis Buffer, combine the following in a sterile container:
-
5 mL of 1 M Tris-HCl, pH 7.4 (Final concentration: 50 mM)
-
3 mL of 5 M NaCl (Final concentration: 150 mM)
-
0.2 mL of 0.5 M EDTA, pH 8.0 (Final concentration: 1 mM)
-
1 mL of 100% this compound (Final concentration: 1%)
-
Add nuclease-free water to a final volume of 100 mL.
-
-
Storage: Store the base lysis buffer at 4°C for up to 6 months.[7]
-
Working Solution: Immediately before use, add protease and phosphatase inhibitors to the required volume of base lysis buffer to a final concentration of 1X. Keep the working lysis buffer on ice.
Protocol 2: Cell Lysis of Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in appropriate culture dishes to 80-90% confluency.
-
Wash: Place the culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS completely and add an appropriate volume of ice-cold working lysis buffer (e.g., 500 µL for a 10 cm dish).
-
Scraping: Use a pre-chilled cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Storage: The lysate can be used immediately or stored at -80°C for long-term use.
Protocol 3: Cell Lysis of Suspension Mammalian Cells
-
Cell Culture: Grow suspension cells to the desired density.
-
Harvesting: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Wash: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and add an appropriate volume of ice-cold working lysis buffer to the cell pellet.
-
Incubation: Gently resuspend the pellet by pipetting up and down. Incubate on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Transfer the supernatant to a new pre-chilled tube.
-
Storage: Use the lysate immediately or store at -80°C.
Protocol 4: Co-Immunoprecipitation (Co-IP) using IGEPAL® CA-630 Lysis Buffer
This protocol outlines the key steps for performing a Co-IP experiment to study protein-protein interactions.
Additional Materials:
-
Antibody specific to the protein of interest (bait protein)
-
Control IgG from the same species as the primary antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Prepare cell lysate as described in Protocol 2 or 3 using a lysis buffer containing 0.5-1% this compound.[1]
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads.
-
Immunoprecipitation:
-
Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube.
-
Add the primary antibody against the bait protein to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, perform a parallel incubation with control IgG.
-
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant and add elution buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes to release the protein complexes from the beads.
-
Analysis: Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins for analysis by Western blotting.
Mandatory Visualization
EGFR-Akt Signaling Pathway
The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway leading to the activation of Akt, a key regulator of cell survival and proliferation. This pathway is frequently studied using lysates prepared with non-denaturing detergents like this compound, which preserves the protein-protein interactions crucial for signal transduction.
Experimental Workflow for Co-Immunoprecipitation
The diagram below outlines the major steps involved in a typical co-immunoprecipitation experiment, a common downstream application for lysates prepared with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysing Yeast Cells with Glass Beads for Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lysis buffer - Wikipedia [en.wikipedia.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. An optimised direct lysis method for gene expression studies on low cell numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebiostore.com [ebiostore.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. researchgate.net [researchgate.net]
- 12. mpbio.com [mpbio.com]
Application Notes and Protocols for 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of the non-ionic detergent 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, commonly known as Nonidet P-40 (NP-40) or Igepal CA-630, in co-immunoprecipitation (Co-IP) experiments. This detergent is a crucial reagent for cell lysis and solubilization of protein complexes while preserving protein-protein interactions.
Introduction
This compound is a mild, non-ionic detergent widely employed in biochemical applications, particularly for the isolation of membrane and cytoplasmic proteins.[1] Its ability to disrupt lipid-lipid and lipid-protein interactions without denaturing most proteins makes it an ideal choice for Co-IP experiments, where the goal is to isolate a specific protein (the "bait") along with its interacting partners (the "prey").[2] The preservation of these delicate interactions is paramount for the successful identification and characterization of protein complexes.
Key Applications in Co-Immunoprecipitation
-
Cell Lysis: Effectively lyses cell membranes to release intracellular proteins while maintaining the integrity of protein complexes.[3]
-
Solubilization of Membrane Proteins: Facilitates the extraction of membrane-associated protein complexes.[4]
-
Reduction of Non-Specific Binding: Included in wash buffers to minimize the binding of non-specific proteins to the immunoprecipitation beads.[2]
Data Presentation: Detergent Performance in Co-Immunoprecipitation
The choice and concentration of detergent are critical for successful Co-IP. While this compound (NP-40) is widely used, its performance can be compared with other non-ionic detergents like Triton X-100. The optimal detergent and its concentration often need to be empirically determined for each specific protein complex.[5]
| Detergent | Typical Concentration Range | Key Characteristics | Advantages in Co-IP | Disadvantages in Co-IP |
| This compound (NP-40) | 0.1% - 2.0% (v/v)[6] | Mild, non-ionic | Preserves many protein-protein interactions.[1] | May not be strong enough to solubilize all membrane protein complexes; can be less effective than CHAPS at breaking certain protein-protein interactions.[7] |
| Triton X-100 | 0.1% - 2.0% (v/v) | Mild, non-ionic, similar to NP-40 | Good for solubilizing membrane proteins and preserving protein interactions.[1] | Can sometimes be harsher than NP-40 and may disrupt weaker interactions.[8] |
| Digitonin | 1% - 2% (w/v) | Mild, non-ionic steroid glycoside | Very effective at solubilizing membrane proteins while preserving interactions. | Can be more expensive and less commonly used than NP-40 or Triton X-100. |
| CHAPS | 0.5% - 1.5% (w/v) | Zwitterionic | Can be more effective at solubilizing certain protein complexes than non-ionic detergents. | May disrupt some weaker protein-protein interactions. |
A study on optimizing detergent concentrations for immunoprecipitation coupled with mass spectrometry found that lower concentrations of NP-40 (around 0.05%) were beneficial for reducing non-specific binding, especially for low-abundance proteins.[9][10] Conversely, higher concentrations (e.g., 1%) could be detrimental to the recovery of the target protein complex.[9][10]
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of EGFR and GRB2
This protocol describes the co-immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and the adaptor protein Growth factor receptor-bound protein 2 (GRB2). This interaction is a key step in the activation of the Ras-MAPK signaling pathway.[11][12]
Materials:
-
Cell line expressing endogenous or tagged EGFR and GRB2 (e.g., HeLa, A431)
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
NP-40 Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% this compound (NP-40), with freshly added protease and phosphatase inhibitors.[13]
-
Anti-EGFR antibody
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: NP-40 Lysis Buffer with a reduced detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Stimulation: Culture cells to 80-90% confluency. Starve cells in serum-free medium for 4-6 hours, then stimulate with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C to induce EGFR activation and GRB2 binding.[11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold NP-40 Lysis Buffer per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Transfer the supernatant to a new tube. Add Protein A/G beads and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-EGFR antibody to the cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. Incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add equilibrated Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in 2X SDS-PAGE sample buffer. Boil for 5-10 minutes to elute the protein complexes.
-
Analysis: Centrifuge to pellet the beads. The supernatant containing the eluted proteins is ready for analysis by SDS-PAGE and Western blotting with antibodies against EGFR and GRB2.
Visualizations
EGFR Signaling Pathway Leading to GRB2 Recruitment
Caption: EGFR signaling pathway upon EGF binding.
Co-Immunoprecipitation Experimental Workflow
Caption: General workflow for a Co-IP experiment.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
- 7. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bilateral regulation of EGFR activity and local PI(4,5)P2 dynamics in mammalian cells observed with superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Application Notes and Protocols for Solubilizing Membrane Proteins with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are crucial targets for drug development and biomedical research, yet their hydrophobic nature presents significant challenges for structural elucidation. Solubilization, the process of extracting these proteins from their native lipid bilayer, is a critical first step. 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a non-ionic detergent commonly known as Nonidet P-40 (NP-40) or IGEPAL CA-630, is widely employed for cell lysis and the initial solubilization of membrane proteins. Its utility lies in its mild, non-denaturing properties, which can help maintain the protein's structural integrity and function during extraction.
This document provides detailed application notes and protocols for the use of this compound in the solubilization of membrane proteins, with a specific focus on preparing samples for structural studies such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. It is important to note that while this detergent is an effective initial solubilizing agent, successful structure determination often requires subsequent detergent exchange into a detergent more amenable to forming well-ordered crystals or stable protein-detergent complexes for NMR.[1][2]
Properties of this compound
Understanding the physicochemical properties of this compound is essential for optimizing solubilization protocols.
| Property | Value | Reference |
| Synonyms | Nonidet P-40 (NP-40), IGEPAL CA-630 | [3] |
| Chemical Formula | C₁₅H₂₄O(C₂H₄O)ₙ (average n≈9) | [4] |
| Molecular Weight | Varies with ethoxylate chain length (approx. 600-700 g/mol ) | [4] |
| Type | Non-ionic | [4] |
| Critical Micelle Concentration (CMC) | ~0.05-0.3 mM | [4] |
| Aggregation Number | ~149 | |
| Micelle Molecular Weight | ~90,000 Da | |
| Appearance | Colorless to light yellow viscous liquid | |
| Solubility | Soluble in water and various organic solvents |
Note on Nomenclature: The terms "Nonidet P-40" and "NP-40" have been used to refer to different chemical structures. Historically, "Nonidet P-40" referred to an octylphenol ethoxylate, while "NP-40" is a nonylphenol ethoxylate. It is crucial to verify the specific chemical identity from the supplier to ensure reproducibility.[3]
Experimental Protocols
General Workflow for Membrane Protein Solubilization for Structural Studies
The following diagram illustrates a typical workflow for preparing membrane proteins for structural analysis, highlighting the role of initial solubilization with this compound and subsequent detergent screening.
Caption: General experimental workflow for membrane protein structural studies.
Protocol for Small-Scale Solubilization Screening
This protocol is designed to test the effectiveness of this compound for solubilizing a target membrane protein.
Materials:
-
Isolated cell membranes containing the protein of interest.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
-
This compound stock solution (10% w/v).
-
Protease inhibitor cocktail.
-
Microcentrifuge tubes.
-
Ultracentrifuge.
Procedure:
-
Resuspend the isolated membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add protease inhibitors to the membrane suspension.
-
On ice, add 10% this compound stock solution to the membrane suspension to achieve a range of final detergent concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). The optimal concentration is typically well above the CMC.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation.
-
Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the solubilization efficiency.
Protocol for Scale-Up and Purification
Once optimal solubilization conditions are determined, the process can be scaled up for purification.
Materials:
-
Large-scale preparation of isolated membranes.
-
Optimized Solubilization Buffer with this compound.
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash Buffer: Solubilization Buffer containing a lower concentration of this compound (e.g., 0.1% w/v) and imidazole (for His-tagged proteins).
-
Elution Buffer: Wash Buffer with a high concentration of eluting agent (e.g., 250-500 mM imidazole).
Procedure:
-
Perform solubilization as described in the screening protocol, using the optimal detergent concentration.
-
After ultracentrifugation, apply the supernatant containing the solubilized protein to the equilibrated affinity resin.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE for purity.
Detergent Exchange for Structural Studies
For successful structural determination, it is often necessary to exchange this compound for a detergent that forms smaller, more homogeneous micelles and is more conducive to crystallization or NMR studies. Common detergents used for structural biology include n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine-N-oxide (LDAO).[1]
Caption: Detergent exchange process.
Protocol for Detergent Exchange using Size-Exclusion Chromatography (SEC):
-
Equilibrate a size-exclusion chromatography column with a buffer containing the target detergent (e.g., 0.05% DDM) at a concentration above its CMC.
-
Concentrate the eluted protein from the affinity chromatography step.
-
Load the concentrated protein onto the SEC column.
-
The protein will exchange into the target detergent micelles as it passes through the column.
-
Collect the fractions corresponding to the monodisperse peak of the protein-detergent complex.
-
Verify the homogeneity and stability of the sample using techniques like Dynamic Light Scattering (DLS) and analytical SEC.
Limitations and Considerations
While this compound is a useful tool for initial membrane protein solubilization, researchers should be aware of its limitations for structural studies:
-
Heterogeneity: Commercial preparations of NP-40 contain a heterogeneous mixture of polymer chain lengths, which can lead to variability in micelle size and composition. This heterogeneity is often detrimental to forming well-ordered crystals.
-
Incomplete Solubilization: NP-40 may not effectively solubilize all membrane proteins, sometimes leaving a significant fraction in the insoluble pellet.[5][6]
-
Limited Success in Structural Biology: There is a lack of reported high-resolution membrane protein structures that were determined using this compound as the final detergent. This suggests that other detergents are generally more suitable for the final stages of sample preparation for structural analysis.[1][2]
Conclusion
This compound is a valuable and accessible non-ionic detergent for the initial solubilization of membrane proteins from their native lipid environment. Its mild nature helps to preserve the protein's integrity during the crucial extraction step. However, for the demanding applications of X-ray crystallography and NMR spectroscopy, it is typically necessary to perform a detergent exchange into a more suitable detergent that promotes the formation of stable and homogeneous protein-detergent complexes. The protocols and considerations outlined in this document provide a framework for effectively using this compound as a starting point in the challenging yet rewarding endeavor of membrane protein structural biology.
References
- 1. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 2. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thomassci.com [thomassci.com]
- 5. Nonidet P-40 extraction of lymphocyte plasma membrane. Characterization of the insoluble residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonidet P-40 extraction of lymphocyte plasma membrane. Characterization of the insoluble residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytoplasmic and Nuclear Protein Isolation using 2-[2-(4-Nonylphenoxy)ethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of cytoplasmic and nuclear fractions is a fundamental technique in cell biology, crucial for studying protein localization, transcriptional regulation, and signal transduction. 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a non-ionic detergent commonly known as Nonidet P-40 (NP-40) or a close substitute, is widely used for this purpose. Its efficacy lies in the ability to selectively disrupt the plasma membrane while leaving the nuclear envelope intact under controlled conditions. This allows for the isolation of cytoplasmic proteins followed by the subsequent extraction of nuclear proteins. This document provides detailed protocols and application notes for utilizing this compound for the fractionation of cytoplasmic and nuclear proteins, with a focus on quantitative data presentation and visualization of relevant biological pathways.
The principle of this method relies on the differential stability of the plasma and nuclear membranes to the detergent. At low concentrations, this compound solubilizes the plasma membrane, releasing the cytoplasmic contents. The intact nuclei can then be pelleted by centrifugation. The nuclear proteins are subsequently extracted from the pelleted nuclei using a higher salt buffer. The purity of the fractions is a critical aspect of this technique and is often assessed by Western blotting for specific protein markers of each compartment.
Mechanism of Action
This compound is a non-ionic surfactant. Its amphipathic nature, with a hydrophilic polyethylene oxide chain and a hydrophobic nonylphenyl group, allows it to integrate into the lipid bilayer of cell membranes. This disrupts the lipid-lipid and lipid-protein interactions, leading to the solubilization of the membrane. The nuclear membrane is more resistant to this detergent at low concentrations, which is the basis for the sequential extraction of cytoplasmic and nuclear proteins.
Applications
The isolation of cytoplasmic and nuclear proteins using this compound is a key step in a multitude of molecular biology techniques, including:
-
Western Blotting: To determine the subcellular localization of a protein of interest and to study its translocation between the cytoplasm and the nucleus in response to stimuli.
-
Immunoprecipitation (IP): To isolate and identify protein-protein interactions that occur specifically in the cytoplasm or the nucleus.
-
Enzyme Activity Assays: To measure the activity of enzymes that are localized to either the cytoplasm or the nucleus.
-
Electrophoretic Mobility Shift Assay (EMSA): To study the binding of transcription factors (nuclear proteins) to DNA.
A prime example of a biological process studied using this technique is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2][3] Upon stimulation by various signals, such as inflammatory cytokines, IκB is phosphorylated and degraded, leading to the translocation of NF-κB into the nucleus where it acts as a transcription factor.[2][3]
Experimental Protocols
The following protocols are generalized methods for the isolation of cytoplasmic and nuclear proteins from mammalian cells using a lysis buffer containing this compound (NP-40 substitute). Optimization may be required for different cell types.
Reagents and Buffers
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Hypotonic Lysis Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and 0.5% this compound (NP-40 substitute). Add protease and phosphatase inhibitors immediately before use.
-
Nuclear Extraction Buffer (Buffer C): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT. Add protease and phosphatase inhibitors immediately before use.
Protocol for Adherent Cells
-
Cell Culture and Harvest: Grow cells to 80-90% confluency in a culture dish.
-
Wash: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold Hypotonic Lysis Buffer (Buffer A) to the plate and incubate on ice for 15 minutes.
-
Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at 3,000 rpm for 5 minutes at 4°C.
-
Collect Cytoplasmic Fraction: Carefully transfer the supernatant, which contains the cytoplasmic proteins, to a new pre-chilled tube.
-
Wash Nuclear Pellet: Resuspend the nuclear pellet in ice-cold Hypotonic Lysis Buffer without detergent and centrifuge again at 3,000 rpm for 5 minutes at 4°C. Discard the supernatant.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in an appropriate volume of ice-cold Nuclear Extraction Buffer (Buffer C).
-
Incubation: Incubate on ice for 30 minutes with intermittent vortexing every 10 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect Nuclear Fraction: Transfer the supernatant, containing the nuclear proteins, to a new pre-chilled tube.
-
Storage: Store both cytoplasmic and nuclear fractions at -80°C.
Protocol for Suspension Cells
-
Cell Harvest: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifuging at 1,500 rpm for 5 minutes at 4°C.
-
Wash: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Hypotonic Lysis Buffer (Buffer A) and incubate on ice for 15 minutes.
-
Homogenization (Optional): For some cell types, gentle douncing or passing the lysate through a fine-gauge needle may be necessary to ensure complete lysis of the plasma membrane.
-
Centrifugation: Centrifuge at 3,000 rpm for 5 minutes at 4°C.
-
Collect Cytoplasmic Fraction: Carefully transfer the supernatant (cytoplasmic fraction) to a new pre-chilled tube.
-
Wash Nuclear Pellet: Resuspend the nuclear pellet in ice-cold Hypotonic Lysis Buffer without detergent and centrifuge again at 3,000 rpm for 5 minutes at 4°C. Discard the supernatant.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in ice-cold Nuclear Extraction Buffer (Buffer C).
-
Incubation: Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect Nuclear Fraction: Transfer the supernatant (nuclear fraction) to a new pre-chilled tube.
-
Storage: Store both fractions at -80°C.
Data Presentation
Assessment of Fraction Purity
The purity of the cytoplasmic and nuclear fractions should be assessed by Western blot analysis using antibodies against well-established subcellular marker proteins.
| Fraction | Marker Protein | Expected Localization | Rationale for Use as a Marker |
| Cytoplasmic | GAPDH | Cytoplasm | A key enzyme in glycolysis, abundantly and constitutively expressed in the cytoplasm. |
| α-Tubulin | Cytoskeleton (Cytoplasm) | A major component of microtubules, exclusively found in the cytoplasm. | |
| Nuclear | Histone H3 | Nucleus | A core component of the nucleosome, tightly associated with DNA in the nucleus. |
| Lamin B1 | Nuclear Envelope | A structural component of the nuclear lamina, providing a robust marker for the nucleus. | |
| PCNA | Nucleus | A key protein in DNA replication and repair, localized to the nucleus. |
Representative Protein Yield
The total protein concentration in each fraction can be determined using a standard protein assay, such as the Bradford or BCA assay. The expected yield will vary depending on the cell type and number of cells used.
| Cell Type | Starting Cell Number | Fraction | Typical Protein Concentration (µg/µL) | Typical Total Protein Yield (µg) |
| HeLa | 1 x 10⁷ | Cytoplasmic | 2 - 5 | 400 - 1000 |
| Nuclear | 1 - 3 | 100 - 300 | ||
| Jurkat | 1 x 10⁷ | Cytoplasmic | 1.5 - 4 | 300 - 800 |
| Nuclear | 0.5 - 2 | 50 - 200 |
Note: These values are illustrative and can vary significantly based on experimental conditions.
Visualization
Experimental Workflow
Caption: Experimental workflow for isolating cytoplasmic and nuclear proteins.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway showing nuclear translocation. NF-κB signaling pathway showing nuclear translocation.
References
Application Notes and Protocols for the Use of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a member of the nonylphenol ethoxylate (NPEO) family of non-ionic surfactants, is a versatile tool in enzyme activity assays. Commonly known by trade names such as Tergitol NP-9 or Nonidet P-40, this surfactant is instrumental in the preparation of enzyme extracts and the enhancement of enzymatic reactions. Its amphipathic nature, possessing both a hydrophilic polyethylene oxide chain and a hydrophobic nonylphenyl group, allows it to effectively interact with biological membranes and hydrophobic molecules.
In the context of enzyme assays, this compound and similar non-ionic surfactants are primarily utilized for:
-
Cell Lysis: Gentle disruption of cell membranes to release intracellular enzymes in their active conformation.
-
Solubilization: Increasing the solubility of membrane-bound enzymes and hydrophobic substrates in aqueous assay buffers.
-
Enhancement of Enzyme Activity: In certain cases, these surfactants can significantly increase the catalytic activity of enzymes.
This document provides detailed application notes and protocols for the effective use of this compound in enzyme activity assays, with a focus on hydrolases such as lipases and peroxidases.
Data Presentation: Effects of Non-ionic Surfactants on Enzyme Activity
The inclusion of non-ionic surfactants in an enzyme assay can have a significant, concentration-dependent impact on the enzyme's activity. As a general principle, non-ionic surfactants are considered more benign to enzyme structure and function compared to their ionic counterparts[1][2]. The table below summarizes the observed effects of non-ionic surfactants on the activity of selected enzymes.
| Enzyme | Non-ionic Surfactant | Observed Effect | Reference |
| Lipase | Various non-ionics | Activity increased up to approximately 200% with increasing surfactant concentration in mixed reverse micellar systems. This is attributed to a reduction in positive charge density at the interface. | [3][4] |
| Horseradish Peroxidase (HRP) | Various non-ionics | Activity was enhanced up to 2.5-fold with an increasing concentration of the non-ionic surfactant in mixed water-in-oil microemulsions. | [3][4] |
| Proteases | Various non-ionics | Generally, non-ionic surfactants are known to preserve protease activity, suggesting a stabilizing effect on the enzyme's conformation. | [2] |
| Amylases | Various non-ionics | The stability of amylases can be maintained or even enhanced in the presence of non-ionic surfactants, particularly in complex formulations like detergents. | [2] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Enzyme Extraction
This protocol describes a general method for the gentle lysis of cultured mammalian cells to extract intracellular enzymes using a buffer containing this compound (e.g., Tergitol NP-9).
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound (e.g., Tergitol NP-9). Prepare fresh and keep on ice.
-
Protease inhibitor cocktail (optional, but recommended)
-
Cultured cells
-
Microcentrifuge
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add a small volume of PBS and gently scrape the cells. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 100 µL of Lysis Buffer for every 1 million cells. If using, add the protease inhibitor cocktail to the Lysis Buffer just before use.
-
Incubation: Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes to facilitate lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Enzyme Extract Collection: Carefully transfer the supernatant, which contains the soluble proteins (enzyme extract), to a pre-chilled microfuge tube.
-
Storage: The enzyme extract can be used immediately for activity assays or stored at -80°C for future use.
Protocol 2: Lipase Activity Assay with a Hydrophobic Substrate
This protocol outlines a colorimetric assay to measure the activity of lipase using p-nitrophenyl palmitate (pNPP) as a substrate. This compound is used to emulsify the hydrophobic substrate in the aqueous assay buffer.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM CaCl2
-
Substrate Stock Solution: 10 mM p-nitrophenyl palmitate (pNPP) in isopropanol.
-
Surfactant Solution: 10% (w/v) this compound in deionized water.
-
Enzyme solution (e.g., purified lipase or cell lysate from Protocol 1)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Substrate Emulsion Preparation: Prepare the working substrate solution by adding 1 part of the Substrate Stock Solution and 1 part of the Surfactant Solution to 8 parts of Assay Buffer. Vortex vigorously to create a stable emulsion.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
180 µL of the substrate emulsion.
-
20 µL of the enzyme solution.
-
For the blank (negative control), add 20 µL of the same buffer used to dilute the enzyme.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes. The lipase will hydrolyze the pNPP, releasing the yellow-colored p-nitrophenol.
-
Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.
-
Calculation of Enzyme Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of p-nitrophenol produced using the molar extinction coefficient of p-nitrophenol at pH 8.0 (18,000 M⁻¹cm⁻¹), taking into account the path length of the solution in the microplate well.
-
One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
-
Visualizations
Caption: General workflow for an enzyme activity assay incorporating a non-ionic surfactant.
Caption: Conceptual diagram of surfactant-enhanced enzyme activity with hydrophobic substrates.
References
- 1. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonionic surfactants: a key to enhance the enzyme activity at cationic reverse micellar interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Gentle Cell Lysis Using 2-[2-(4-Nonylphenoxy)ethoxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful extraction of functionally active proteins is a critical first step for a multitude of downstream applications, including enzymatic assays, immunoprecipitation (IP), and the study of protein-protein interactions. The choice of detergent in the lysis buffer is paramount, as harsh detergents can denature proteins and disrupt native complexes. This document provides detailed protocols for formulating and utilizing a gentle lysis buffer based on the non-ionic detergent 2-[2-(4-Nonylphenoxy)ethoxy]ethanol.
This compound (CAS No: 20427-84-3), also known as Nonoxynol-2, is a mild, non-denaturing surfactant.[1] Its amphipathic structure, featuring a hydrophobic nonylphenyl tail and a short hydrophilic ethoxy head, allows it to effectively solubilize cell membranes while preserving the native conformation and interaction of most proteins.[2] Non-ionic detergents like this are ideal for isolating cytoplasmic proteins and are often used in protocols where maintaining protein integrity is essential.[3][4] It is important to note that various commercial products historically known as "Nonidet P-40 (NP-40)" are no longer available from the original manufacturer, and substitutes may have different properties.[5] Therefore, consistency in the source of this compound is recommended for reproducible results.
Principle and Mechanism of Action
Detergents are amphipathic molecules that, above a certain concentration known as the critical micelle concentration (CMC), can integrate into and disrupt the lipid bilayer of cell membranes.[6] Non-ionic detergents like this compound solubilize membrane proteins by creating mixed micelles with membrane lipids and proteins.[7] This process is significantly gentler than the action of ionic detergents (e.g., SDS), which tend to unfold and denature proteins by disrupting internal charge interactions.[6][8] The result is a soluble cell lysate containing proteins that largely retain their native structure and function, making it compatible with sensitive downstream assays.[3]
Performance Characteristics
Gentle lysis buffers formulated with non-ionic detergents are designed to maximize the yield of soluble, active proteins while minimizing denaturation. The following table provides representative data comparing the performance of a gentle lysis buffer containing this compound with other common lysis buffers.
Table 1: Comparative Performance of Lysis Buffers (Note: Values are representative and can vary based on cell type, protein of interest, and specific experimental conditions.)
| Lysis Buffer Formulation | Primary Detergent(s) | Typical Protein Yield (µg/mL from 10⁷ cells) | Preservation of Kinase Activity (%) | Suitability for Co-Immunoprecipitation |
| Gentle Lysis Buffer | 1.0% this compound | 1500 - 2000 | > 90% | Excellent |
| Triton™ X-100 Buffer | 1.0% Triton™ X-100 | 1600 - 2200 | > 85% | Excellent |
| RIPA Buffer (Radioimmunoprecipitation Assay) | 1% NP-40, 1% Sodium Deoxycholate, 0.1% SDS | 2000 - 3000 | < 15% | Not Recommended[3][9] |
| CHAPS Buffer | 0.5% CHAPS (zwitterionic) | 1300 - 1800 | ~ 80% | Good |
Experimental Protocols
Preparation of Gentle Lysis Buffer (GLB)
Materials:
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
EDTA (Ethylenediaminetetraacetic acid)
-
This compound (e.g., as a 10% solution)
-
Nuclease-free water
-
Protease Inhibitor Cocktail (e.g., Halt™ Protease Inhibitor Cocktail)
-
Phosphatase Inhibitor Cocktail
Procedure for 100 mL of 1X GLB:
-
To 80 mL of nuclease-free water, add the following components to achieve the final concentrations listed in Table 2.
-
Stir until all components are completely dissolved.
-
Adjust the pH to 7.4 using 1M HCl.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Store the buffer at 4°C for up to 6 months.
Table 2: Gentle Lysis Buffer (GLB) Formulation
| Component | Stock Concentration | Volume for 100 mL | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 5 mL | 50 mM | Buffering agent to maintain pH |
| NaCl | 5 M | 3 mL | 150 mM | Provides physiological ionic strength |
| EDTA | 0.5 M | 0.2 mL | 1 mM | Chelates divalent cations, inhibits metalloproteases |
| This compound | 10% (w/v) | 10 mL | 1.0% (w/v) | Non-ionic detergent for cell lysis |
| Nuclease-free water | - | to 100 mL | - | Solvent |
IMPORTANT: Add protease and phosphatase inhibitors to the required volume of GLB immediately before use. For example, add 10 µL of 100X inhibitor cocktail per 1 mL of GLB.
Workflow for Cell Lysis and Protein Extraction
The general workflow involves harvesting cells, washing them to remove culture media, lysing them with the prepared buffer, and clarifying the lysate to remove insoluble debris.
Caption: Experimental workflow for gentle cell lysis.
Protocol for Adherent Cells
-
Grow cells to 80-90% confluency in a culture dish.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold GLB (with inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).
-
Use a cell scraper to scrape the cells off the dish into the lysis buffer.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the tube on ice for 20 minutes with occasional vortexing.
-
Proceed to clarification as described in step 4.2.
Protocol for Suspension Cells
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again to pellet the cells and discard the PBS.
-
Add ice-cold GLB (with inhibitors) to the cell pellet. Use approximately 1 mL per 10⁷ cells.
-
Resuspend the pellet by gently pipetting up and down.
-
Incubate the tube on ice for 20 minutes with occasional vortexing.
-
Proceed to clarification as described in step 4.2.
Applications in Signaling Pathway Analysis
A primary application for gentle cell lysis is the study of intracellular signaling pathways, where the preservation of protein-protein interactions and post-translational modifications (like phosphorylation) is essential. For example, the MAPK/ERK pathway involves a cascade of protein kinases that must interact to transmit signals from the cell surface to the nucleus. Using a gentle lysis buffer ensures that complexes like Ras-Raf or phosphorylated ERK can be accurately detected.
Caption: Simplified MAPK/ERK signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Yield | Incomplete cell lysis. | Increase incubation time on ice. Ensure sufficient buffer volume for the number of cells. |
| Insufficient scraping/resuspension. | Ensure all cells are collected from the dish or the pellet is fully resuspended. | |
| Protein Degradation | Protease activity. | Always use a fresh protease inhibitor cocktail. Keep samples on ice at all times. |
| Loss of Phosphorylation | Phosphatase activity. | Add a phosphatase inhibitor cocktail to the lysis buffer immediately before use. |
| Gooey Lysate | Release of genomic DNA. | Pass the lysate through a 21-gauge needle several times to shear DNA. Avoid harsh vortexing. |
| Poor Co-IP Results | Disruption of protein complexes. | Ensure the lysis buffer is gentle. Consider reducing the detergent concentration slightly (e.g., to 0.5%). |
Disclaimer: For research use only. Not for use in diagnostic procedures. It is the user's responsibility to validate the performance of this protocol for their specific application. Handle all chemicals with appropriate safety precautions. This compound may be classified as a substance of very high concern in some regions due to potential endocrine-disrupting properties; consult local regulations and safety data sheets.[10][11]
References
- 1. This compound | 20427-84-3 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1199901) | 20427-84-3 [evitachem.com]
- 3. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 8. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Buy this compound | 20427-84-3 [smolecule.com]
- 11. Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]- | C23H40O5 | CID 81745 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-[2-(4-Nonylphenoxy)ethoxy]ethanol in protocols for studying protein-protein interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a non-ionic detergent commonly known by trade names such as Nonidet P-40 (NP-40) or IGEPAL CA-630, is a critical reagent in the study of protein-protein interactions (PPIs). Its ability to solubilize cellular membranes while preserving the native conformation of many protein complexes makes it an invaluable tool for researchers. This document provides detailed application notes and protocols for the use of this compound in key PPI investigation techniques, including co-immunoprecipitation (Co-IP) and pull-down assays.
The choice of detergent and its concentration is paramount for the successful isolation and identification of interacting proteins. This compound is favored for its mild nature, which helps to maintain weaker or transient protein interactions that might be disrupted by harsher detergents like sodium dodecyl sulfate (SDS) or deoxycholate, often found in RIPA buffer. This characteristic is particularly crucial for preserving the integrity of signaling complexes for downstream analysis by methods such as mass spectrometry.
Data Presentation: Optimizing Detergent Concentration
The concentration of this compound in lysis and wash buffers is a critical parameter that requires optimization for each specific protein complex under investigation. While concentrations ranging from 0.1% to 1% are commonly cited in protocols, studies have shown that lower concentrations can be more effective in reducing non-specific binding, especially when analyzing low-abundance proteins or using sensitive downstream applications like mass spectrometry.
| Parameter | 0.05% NP-40 | 0.1% - 0.5% NP-40 | 1% NP-40 |
| Application | Co-IP for mass spectrometry, weak or transient interactions | General Co-IP and Pull-Down Assays | Solubilization of more resistant membranes |
| Non-Specific Binding | Low | Moderate | High |
| Preservation of Weak Interactions | High | Moderate | Low |
| Protein Yield (General) | May be lower for some complexes | Generally optimal | High, but may include non-specific binders |
This table summarizes qualitative observations from multiple sources on the effect of varying concentrations of this compound on protein-protein interaction studies.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the general steps for performing a Co-IP experiment to identify the interaction partners of a target protein ("bait") using an antibody specific to the bait.
Materials:
-
Cells expressing the protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or an optimized concentration between 0.1-1%). Freshly add protease and phosphatase inhibitors.
-
Primary antibody against the bait protein
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer: Co-IP Lysis Buffer with a potentially lower concentration of NP-40 (e.g., 0.1-0.5%).
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5-3.0 or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP Lysis Buffer and incubating on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein to the pre-cleared lysate.
-
Incubate with gentle rotation at 4°C to allow the formation of antibody-antigen complexes.
-
Add pre-washed protein A/G beads to the lysate and incubate further to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait protein and its interacting partners ("prey") from the beads using Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry to identify the interacting partners.
-
Pull-Down Assay Protocol
This protocol outlines the steps for a pull-down assay using a purified, tagged "bait" protein to capture its interacting partners from a cell lysate.
Materials:
-
Purified, tagged bait protein (e.g., GST-tagged, His-tagged)
-
Affinity resin corresponding to the tag (e.g., Glutathione-agarose, Ni-NTA agarose)
-
Cell lysate prepared in a suitable lysis buffer (e.g., 20 mM Tris pH 7.6, 150 mM NaCl, 1% NP-40, 0.5 mM EDTA with protease inhibitors).[1]
-
Wash Buffer: 20 mM Tris pH 7.6, 150 mM NaCl, 0.5% NP-40, 0.5 mM EDTA.[1]
-
Elution Buffer specific for the tag (e.g., containing reduced glutathione or imidazole)
Procedure:
-
Bait Protein Immobilization:
-
Incubate the purified tagged bait protein with the corresponding affinity resin to immobilize it.
-
Wash the resin to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate to the resin with the immobilized bait protein.
-
Incubate with gentle rotation at 4°C to allow the interaction between the bait and its prey proteins.
-
-
Washing:
-
Pellet the resin and discard the supernatant.
-
Wash the resin multiple times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait protein along with its interacting prey proteins using an appropriate Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Mandatory Visualizations
Signaling Pathway Diagram: Wnt Signaling Complex
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. The central component of the canonical Wnt pathway is the β-catenin destruction complex. The interactions within this complex can be studied using co-immunoprecipitation with lysis buffers containing this compound to maintain the integrity of the complex. For instance, studies have shown the interaction between Gsk3β and β-TrCP in the Wnt signaling pathway can be evaluated by co-immunoprecipitation using a lysis buffer containing 0.1% Nonidet P-40.[2]
References
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Degradation with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (NP-40)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent protein degradation when using 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, commonly known as Nonidet P-40 (NP-40) or its substitutes, in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NP-40) and why is it used for protein extraction?
A1: this compound (NP-40) is a mild, non-ionic detergent. It is widely used in molecular biology and biochemistry to gently disrupt cell membranes and solubilize proteins without denaturing them.[1] Its non-ionic nature helps to preserve the native structure and function of proteins during extraction, making it ideal for applications like immunoprecipitation and enzyme assays.[2][3]
Q2: What is the primary cause of protein degradation during cell lysis with NP-40?
A2: The primary cause of protein degradation is the release of endogenous proteases from cellular compartments, such as lysosomes, during cell lysis.[4][5] Once the cell's internal structure is compromised, these proteases can access and cleave your protein of interest.
Q3: How can I prevent protein degradation when using an NP-40-based lysis buffer?
A3: The most effective way to prevent protein degradation is to add a protease inhibitor cocktail to your lysis buffer immediately before use.[6][7] Additionally, it is crucial to perform all steps of the protein extraction process on ice or at 4°C to minimize protease activity.[2]
Q4: Are there different types of protease inhibitor cocktails? How do I choose the right one?
A4: Yes, there are various protease inhibitor cocktails available, often tailored for specific cell types (e.g., mammalian, bacterial, yeast).[8] Broad-spectrum cocktails are generally recommended unless you are targeting a specific protease.[6] These cocktails contain a mixture of inhibitors that target different classes of proteases (serine, cysteine, aspartic, and metalloproteases).[7] Consider if your downstream applications are sensitive to EDTA, a common metalloprotease inhibitor, and choose an EDTA-free cocktail if necessary (e.g., for nickel-based chromatography).[5][6]
Q5: Can the quality of NP-40 affect my protein's stability?
A5: Yes, the quality of the detergent can impact your results. Commercial-grade detergents may contain contaminants like peroxides and aldehydes that can damage proteins.[1] Using high-purity or "proteomic grade" detergents is recommended to minimize the risk of chemical modifications to your protein sample.[1]
Troubleshooting Guide
Problem 1: My protein of interest is still degrading even though I'm using a protease inhibitor cocktail.
| Possible Cause | Solution |
| Insufficient Inhibitor Concentration | The concentration of the inhibitor cocktail may be too low for your specific sample, which might have high endogenous protease activity. Try increasing the concentration of the inhibitor cocktail (e.g., from 1X to 2X). Note that for some samples with particularly high protease levels, the optimal cocktail concentration may need to be empirically determined.[7] |
| Incomplete Inhibitor Spectrum | The cocktail you are using may not inhibit the specific class of protease that is degrading your protein. Consider using a broad-spectrum cocktail or adding specific inhibitors if you can identify the type of protease causing the issue. |
| Inhibitor Instability | Some inhibitors, like PMSF, are unstable in aqueous solutions and should be added to the lysis buffer immediately before use. Ensure your inhibitors are fresh and have been stored correctly.[9] |
| Suboptimal Temperature | Protease activity can increase rapidly at higher temperatures. Ensure all steps, including cell lysis, incubation, and centrifugation, are consistently performed on ice or at 4°C.[2] |
| Extended Lysis/Incubation Time | Prolonged incubation times can increase the opportunity for proteolysis. Try to minimize the duration of the lysis and subsequent incubation steps. For some applications, a shorter incubation of 2-3 hours at 4°C may be preferable to an overnight incubation.[9] |
Problem 2: I am seeing a low yield of my target protein after extraction with NP-40 buffer.
| Possible Cause | Solution |
| Inefficient Cell Lysis | The lysis may be incomplete, leaving your protein of interest trapped in intact cells or cellular debris. After adding the lysis buffer, ensure adequate mixing by vortexing or pipetting. For tissues, homogenization is necessary.[2] Sonication on ice can also improve lysis efficiency.[10] |
| Protein Aggregation | Your protein may be aggregating and pelleting during centrifugation. This can sometimes be addressed by adjusting the salt concentration (typically 150mM NaCl) or pH of your lysis buffer.[11] Adding a small amount of glycerol (e.g., 10%) can also help stabilize some proteins.[11] |
| Protein is Insoluble in NP-40 | NP-40 is a mild detergent and may not be sufficient to solubilize all proteins, especially some tightly membrane-bound or nuclear proteins. If you suspect this is the case, you may need to use a stronger lysis buffer, such as RIPA buffer, which contains ionic detergents like SDS.[4] |
Problem 3: There is a high background of non-specific proteins in my immunoprecipitation (IP).
| Possible Cause | Solution |
| Non-specific Binding to Beads | Proteins can bind non-specifically to the Protein A/G beads. Pre-clear your lysate by incubating it with beads before adding your specific antibody. This will help remove proteins that would otherwise bind non-specifically. |
| Excessive Antibody | Using too much primary antibody can lead to increased non-specific binding. Titrate your antibody to determine the optimal concentration for your IP. |
| Insufficient Washing | The washing steps after antibody incubation may not be stringent enough to remove non-specifically bound proteins. Increase the number of washes or the salt concentration in your wash buffer. Adding a small amount of NP-40 to the wash buffer can also help reduce non-specific interactions. |
Data Presentation: Composition of Common Protease Inhibitor Cocktails
| Inhibitor | Target Protease Class | Typical Working Concentration | Reversible/Irreversible |
| AEBSF or PMSF | Serine Proteases | 0.1 - 1.0 mM | Irreversible (AEBSF), Reversible (PMSF) |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | Reversible |
| Bestatin | Aminopeptidases | 1 - 10 µM | Reversible |
| E-64 | Cysteine Proteases | 1 - 10 µM | Irreversible |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | Reversible |
| Pepstatin A | Aspartic Proteases | 1 µM | Reversible |
| EDTA | Metalloproteases | 1 - 5 mM | Reversible |
Note: The information in this table is compiled from various sources.[5][7] Always refer to the manufacturer's instructions for specific concentrations and handling.
Experimental Protocols
Detailed Protocol for Cell Lysis using NP-40 Buffer
This protocol is designed for the lysis of a 10 cm dish of adherent mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold NP-40 Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40)
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells once with 5-10 mL of ice-cold PBS.
-
Aspirate the PBS completely.
-
Immediately before use, add the protease inhibitor cocktail to the required volume of NP-40 Lysis Buffer to a final concentration of 1X.
-
Add 1 mL of ice-cold NP-40 Lysis Buffer with inhibitors to the dish.
-
Using a cell scraper, gently scrape the cells off the dish into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional gentle vortexing.
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (which contains the soluble protein) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Visualizations
Logical Workflow for Troubleshooting Protein Degradation
Caption: A troubleshooting flowchart for addressing protein degradation.
Experimental Workflow for Immunoprecipitation (IP)
Caption: A typical experimental workflow for immunoprecipitation.
References
- 1. thomassci.com [thomassci.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative measurement of the requirement of diverse protein degradation pathways in MHC class I peptide presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis and degradation mechanisms of different protein degradation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing 2-[2-(4-Nonylphenoxy)ethoxy]ethanol Concentration
This guide provides troubleshooting advice and frequently asked questions for researchers using 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in their experiments. This nonionic surfactant, also known by trade names such as Tergitol™ NP-9, is utilized in various applications, from cell lysis for protein extraction to serving as a cytotoxic control in assays.[1] Optimizing its concentration is critical to achieve desired experimental outcomes while avoiding unintended cellular damage or assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a nonionic surfactant with an amphiphilic structure, meaning it has both a water-attracting (hydrophilic) head and a water-repelling (hydrophobic) tail.[2] Its primary mechanism of action involves the interaction and disruption of the lipid bilayers of cell membranes. The surfactant molecules insert themselves into the membrane, which alters its fluidity and integrity, leading to increased permeability and, at higher concentrations, cell lysis.[2][3]
Q2: Why is it crucial to optimize the concentration for each cell line?
A2: Different cell lines exhibit varying sensitivity to surfactants. A concentration that effectively permeabilizes one cell line might be instantly lytic to another or have no effect on a third. Factors such as membrane composition, cell size, and metabolic rate can influence a cell line's susceptibility. Therefore, optimization is essential to ensure reproducible and accurate results for your specific experimental model.
Q3: What are the typical applications of this surfactant in cell-based experiments?
A3: It is commonly used for:
-
Cell lysis: To release soluble proteins and other intracellular contents for analysis.
-
Membrane protein solubilization: Its detergent properties help in extracting membrane-bound proteins.
-
Cytotoxicity assays: It is often used as a positive control to induce 100% cell death.[1][4]
-
Increasing membrane permeability: In some applications, low concentrations are used to allow the entry of substances that cannot normally cross the cell membrane.[5]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form aggregates called micelles.[6] This is a critical parameter because the surfactant's behavior changes significantly at and above the CMC.
-
Below CMC: Surfactant exists as individual molecules (monomers) that can insert into cell membranes, leading to a loss of cell viability.[3]
-
At or near CMC: The formation of micelles can lead to the complete solubilization of the cell membrane, causing rapid cell lysis.[3]
Experimental Protocol: Determining Optimal Concentration
This protocol outlines a general method for determining the optimal concentration of this compound for your specific cell line and application using a standard cell viability assay (e.g., MTT, XTT, or neutral red).
Objective: To determine the concentration that results in the desired effect (e.g., 50% viability for IC50, or >95% cell death for a positive control).
Materials:
-
Your cell line of interest in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Sterile, nuclease-free water or DMSO for stock solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are healthy and in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line. Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
Prepare Surfactant Dilutions:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of the surfactant in an appropriate solvent.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. A broad range is recommended for the initial experiment (e.g., 0.01 µM to 1000 µM).
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared surfactant dilutions to the appropriate wells. Include "cells only" (negative control) and "medium only" (blank) wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
-
Assess Cell Viability:
-
After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the surfactant concentration to generate a dose-response curve and determine key values like the IC50.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete Cell Death at All Concentrations | 1. Concentration range is too high.2. Incubation time is too long.3. Cell seeding density was too low. | 1. Test a much lower range of concentrations (e.g., picomolar to nanomolar).2. Reduce the incubation time.3. Increase the initial cell seeding density. |
| No Effect on Cell Viability, Even at High Concentrations | 1. Concentration range is too low.2. Cell line is highly resistant.3. Incorrectly prepared stock solution.4. Insufficient incubation time. | 1. Test a higher range of concentrations.2. Increase the incubation period.3. Prepare a fresh stock solution and verify its concentration.4. Confirm the cell line's expected sensitivity from literature if possible. |
| High Variability Between Replicate Wells | 1. Uneven cell seeding.2. Pipetting errors during dilution or treatment.3. "Edge effect" in the 96-well plate. | 1. Ensure a single-cell suspension before seeding; mix well.2. Use a calibrated multichannel pipette.3. Avoid using the outermost wells of the plate as they are prone to evaporation. |
| Precipitate Forms in the Medium | 1. Surfactant is not fully dissolved.2. Interaction with media components at high concentrations. | 1. Ensure the stock solution is fully dissolved before diluting in media.2. If the issue persists at high concentrations, note the concentration at which precipitation occurs as the upper limit for your experiments. |
Data Presentation
The optimal concentration of this compound is highly dependent on experimental variables. The table below summarizes key factors that must be considered and standardized.
| Factor | Influence on Effective Concentration | Rationale |
| Cell Line | High | Different cell lines have unique membrane compositions and sensitivities.[7] |
| Cell Density | Medium | A higher number of cells may require a higher concentration to achieve the same per-cell effect. |
| Incubation Time | High | Longer exposure times generally require lower concentrations to achieve the same effect. |
| Culture Medium | Medium | Serum proteins and other components in the medium can interact with and sequester the surfactant, reducing its effective concentration. |
| Experimental Goal | High | Cell lysis requires concentrations at or near the CMC, while membrane permeabilization requires much lower, sub-lytic concentrations.[3] |
Visualizations
The following diagrams illustrate the mechanism of action, a standard workflow for optimization, and a troubleshooting decision tree.
Caption: Mechanism of surfactant-induced membrane disruption.
Caption: Experimental workflow for concentration optimization.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. This compound | 20427-84-3 | Benchchem [benchchem.com]
- 3. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TERGITOL NP-9 - Ataman Kimya [atamanchemicals.com]
- 5. Buy this compound | 20427-84-3 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
interference of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in Bradford protein assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the interference of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (Nonidet P-40 or NP-40) in the Bradford protein assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NP-40) and why does it interfere with the Bradford protein assay?
A1: this compound, commonly known as Nonidet P-40 (NP-40), is a non-ionic detergent used to solubilize membrane proteins.[1][2] It interferes with the Bradford assay by interacting with the Coomassie Brilliant Blue G-250 dye, causing a color change even in the absence of protein, leading to inaccurate, often inflated, protein concentration readings.[3][4] This interference can also cause precipitation in the assay tubes.[5]
Q2: At what concentration does NP-40 start to interfere with the Bradford assay?
A2: Interference from NP-40 and other detergents can occur at concentrations as low as 0.1%.[5] The extent of interference is concentration-dependent. For accurate results, it is crucial to either remove the detergent or ensure its concentration is below the interfering threshold.
Q3: Can I still use the Bradford assay if my samples contain NP-40?
A3: Yes, but you will need to take steps to mitigate the interference. This can include diluting your sample, removing the NP-40 through methods like dialysis or protein precipitation, or using a detergent-compatible Bradford assay reagent.[5][6]
Q4: Are there alternative protein assays that are not affected by NP-40?
A4: Yes, several alternative assays are more compatible with detergents like NP-40. The Bicinchoninic Acid (BCA) assay is a popular alternative, although it has its own set of interfering substances.[7] There are also commercially available detergent-compatible protein assays.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using the Bradford assay with samples containing NP-40.
| Problem | Possible Cause | Solution(s) |
| High background absorbance in blank samples | NP-40 in the buffer is interfering with the assay. | 1. Prepare blanks and standards in the same buffer (without NP-40 if possible) as the samples. 2. If NP-40 must be in the buffer, its concentration must be consistent across all blanks, standards, and samples. 3. Use a detergent-compatible Bradford reagent.[6] |
| Inaccurate or inconsistent protein concentration readings | Interference from NP-40. | 1. Dilute the sample: If the protein concentration is high enough, dilute the sample to a point where the NP-40 concentration is below the interference level (e.g., <0.1%).[5] 2. Remove NP-40: Use methods like protein precipitation or dialysis to remove the detergent before performing the assay.[8][9] 3. Use a detergent-compatible assay: Several commercial kits are formulated to be compatible with detergents.[6] |
| Precipitate forms in the assay tubes | High concentration of NP-40. | 1. Dilute the sample to reduce the NP-40 concentration.[5] 2. Remove the NP-40 from the sample before the assay.[8] |
| Standard curve is not linear | NP-40 interference affecting the standards or samples differently. | 1. Ensure the buffer composition is identical for all standards and samples. 2. If possible, prepare standards in a buffer that does not contain NP-40 and treat your samples to remove NP-40. |
Quantitative Data on NP-40 Interference
The presence of NP-40 can significantly affect the absorbance readings in a Bradford assay, leading to an overestimation of protein concentration. The following table summarizes the maximum compatible concentrations of NP-40 and other common detergents in a standard Bradford assay.
| Detergent | Maximum Compatible Concentration |
| Nonidet P-40 (NP-40) | 0.5% |
| Triton™ X-100 | 0.125% |
| SDS | 0.125% |
| Tween™ 20 | 0.062% |
Data sourced from a Thermo Fisher Scientific Pierce Bradford Protein Assay Kit user guide.
Experimental Protocols
Protocol 1: Protein Precipitation to Remove NP-40
This protocol is effective for concentrating protein samples while removing interfering substances like NP-40.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v)
-
Acetone, ice-cold
-
Microcentrifuge
-
Microcentrifuge tubes
-
Buffer for resuspension (compatible with downstream applications)
Procedure:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA (prepared by diluting 100% TCA with water).
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the NP-40.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone. This helps to remove any remaining TCA.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to resuspend.
-
Resuspend the protein pellet in a suitable buffer for your Bradford assay or other downstream applications.
Protocol 2: Dialysis for NP-40 Removal
Dialysis is a gentler method for removing small molecules like detergents from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)
-
Dialysis buffer (a large volume of a buffer that does not contain NP-40)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load your protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Place the sealed dialysis tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. For efficient removal, at least three buffer changes are recommended. The final dialysis can be performed overnight.
-
After the final dialysis, remove the sample from the tubing/cassette. The protein sample is now ready for the Bradford assay.[10]
Visualizations
Caption: Troubleshooting workflow for Bradford assays with NP-40.
Caption: Workflow for NP-40 removal by protein precipitation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Quantitation of nucleoprotein complexes by UV absorbance and Bradford assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iitg.ac.in [iitg.ac.in]
- 4. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
methods for removing 2-[2-(4-Nonylphenoxy)ethoxy]ethanol from protein samples
This guide provides technical support for researchers, scientists, and drug development professionals on methods for removing the non-ionic detergent 2-[2-(4-Nonylphenoxy)ethoxy]ethanol from protein samples. This detergent is structurally related to common lab reagents like Nonidet P-40 (NP-40) and Triton™ X-100. The information provided for these analogous detergents is directly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
This compound is a non-ionic detergent used to solubilize membrane proteins and prevent non-specific binding.[1][2] Like its counterparts NP-40 and Triton™ X-100, it has a low Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers assemble into large structures called micelles.[1][3] Because these micelles can be similar in size to or larger than proteins, and they sequester the majority of the detergent molecules, their removal by size-based methods like dialysis or standard gel filtration is very difficult and inefficient.[1][2][4]
Q2: What are the primary methods for removing non-ionic detergents like this from protein samples?
There are several established methods, each with its own advantages and disadvantages. The main techniques include:
-
Hydrophobic Adsorption Chromatography: Using adsorbent resins that specifically bind and remove detergent molecules.[1][5]
-
Ion-Exchange Chromatography (IEX): Binding the protein of interest to a charged resin while the uncharged detergent is washed away.[1][3]
-
Size-Exclusion Chromatography (SEC): Separating proteins from smaller detergent monomers based on size. This is generally ineffective for detergents above their CMC.[3][4]
-
Dialysis / Ultrafiltration: Using a semi-permeable membrane to remove small detergent monomers. This is very slow and inefficient for detergents with low CMCs.[4][6][7]
-
Protein Precipitation: Using solvents like ethanol or acetone to precipitate the protein, leaving the detergent in the supernatant.[4][8][9]
Q3: Which method is the most effective for a low-CMC detergent like this compound?
For low-CMC non-ionic detergents such as NP-40 and Triton™ X-100, methods based on hydrophobic adsorption are generally the most effective and widely recommended.[1][3][10] These methods utilize specialized resins (e.g., polystyrene beads like Bio-Beads™ or Amberlite™, or proprietary silica-based resins) that have a high affinity for the hydrophobic tails of detergent molecules, actively pulling them out of the solution.[6][10][11] This approach can achieve over 95% detergent removal while maintaining high protein recovery.[1]
Q4: Can I use dialysis? I see it mentioned frequently for protein purification.
While dialysis is a common technique for buffer exchange and removing small molecule contaminants, it is not recommended for detergents like this compound, NP-40, or Triton™ X-100.[1][2][4] The large micelle size (e.g., ~90,000 Da for Triton™ X-100) prevents the detergent from efficiently passing through the dialysis membrane pores, making the process extremely slow and largely ineffective.[1][6]
Troubleshooting Guide
Problem: My protein precipitated after I removed the detergent.
-
Cause: The detergent is often required to keep hydrophobic proteins, especially membrane proteins, soluble in aqueous buffers. Removing the detergent can expose these hydrophobic regions, causing the protein to aggregate and precipitate.[4]
-
Solution 1 (Detergent Exchange): Instead of removing the detergent completely, consider exchanging it for one that is more compatible with your downstream application but still maintains protein solubility. For example, you can dialyze the sample against a buffer containing a detergent with a high CMC, like CHAPS or octyl-β-glucoside, which is more easily removed later.[1]
-
Solution 2 (Gradual Removal): If using adsorbent beads, reduce the amount of resin or the incubation time to avoid stripping away the detergent molecules that are essential for solubilizing the protein.[4] Perform a titration to find the optimal bead-to-sample ratio.
-
Solution 3 (Incorporate Lipids): For membrane proteins, co-dialysis with liposomes can provide a more native-like lipid bilayer environment for the protein to insert into as the detergent is removed, preventing aggregation.[12]
Problem: The chosen removal method is not efficient, and my sample still has high detergent content.
-
Cause 1 (Method Mismatch): You may be using a size-based method (dialysis, SEC) for a low-CMC detergent. As explained in the FAQ, these methods are inherently inefficient for this type of detergent.
-
Solution 1: Switch to a method based on hydrophobic adsorption, which is highly effective for low-CMC detergents.[1][3]
-
Cause 2 (Insufficient Capacity): The amount of adsorbent resin or the capacity of your chromatography column may be insufficient for the concentration of detergent in your sample.
-
Solution 2: Increase the amount of adsorbent resin or perform a second round of treatment. For chromatography, ensure you have not exceeded the dynamic binding capacity of the column for the specific detergent.[13]
Method Comparison and Data
The following table summarizes and compares the performance of various methods for removing non-ionic detergents analogous to this compound.
| Method | Principle | Typical Detergent Removal Efficiency | Typical Protein Recovery | Pros | Cons |
| Adsorbent Resins | Hydrophobic Adsorption | >95%[1][13] | 87-100%[1] | Fast, highly effective for low-CMC detergents, high protein recovery.[1][4] | Can co-adsorb essential lipids; requires optimization to prevent protein precipitation.[4] |
| Ion-Exchange (IEX) | Charge | Variable; depends on protein binding | Variable | Can be part of a purification workflow; removes non-ionic detergents effectively.[1][3] | Protein must bind to the resin; requires method development for each specific protein.[1] |
| Protein Precipitation | Solubility | High | Variable; can be low | Simple, inexpensive, removes many contaminants.[8] | Can denature the protein; resolubilization of the pellet can be difficult.[4] |
| Ultrafiltration (MWCO) | Size Exclusion | Up to 100% (with appropriate MWCO)[7] | Good | Relatively simple and fast.[7][14] | Requires a membrane with MWCO larger than the detergent micelle, which risks loss of smaller proteins.[7] |
| Dialysis | Size Exclusion | Very Low / Inefficient[1][4] | High | Gentle on the protein.[15] | Extremely slow and ineffective for low-CMC detergents; requires large buffer volumes.[4][6] |
| Size-Exclusion (SEC) | Size Exclusion | Low / Inefficient[1][3] | High | Gentle, can be used for buffer exchange simultaneously.[16] | Ineffective if protein and detergent micelle sizes are similar.[4] |
Experimental Protocols & Visualizations
Decision-Making Workflow for Detergent Removal
This diagram provides a logical workflow to help you select the most appropriate detergent removal strategy based on the properties of your protein and downstream application requirements.
Caption: Decision tree for selecting a detergent removal method.
Mechanism of Detergent Removal by Adsorbent Resin
This diagram illustrates how porous hydrophobic beads selectively capture detergent monomers and micelles from a protein solution.
Caption: Adsorbent beads trap detergent micelles and monomers.
Protocol 1: Detergent Removal Using Hydrophobic Adsorbent Resin (Batch Method)
This protocol is adapted for removing Triton™ X-100 or NP-40 and is suitable for this compound.[1][10]
Materials:
-
Protein sample containing detergent.
-
Hydrophobic adsorbent beads (e.g., Bio-Beads™ SM-2 or Amberlite™ XAD-2/XAD-4).
-
Your protein's buffer (detergent-free).
-
Microcentrifuge tubes or appropriate vessel.
-
End-over-end rotator.
-
Microcentrifuge.
Procedure:
-
Prepare the Resin:
-
Wash the adsorbent beads extensively with methanol, followed by water, and finally with your detergent-free buffer to remove preservatives and contaminants. Pre-weigh the amount of beads needed. A common starting point is 100-200 mg of wet beads per 1 mL of protein sample.
-
-
Incubation:
-
Add the washed, moist beads to your protein sample in a suitable tube.
-
Incubate the mixture at 4°C with gentle end-over-end mixing. Start with a 1-hour incubation. Note: Incubation time may need to be optimized to maximize detergent removal while minimizing protein precipitation.
-
-
Separation:
-
Allow the beads to settle by gravity or centrifuge at a low speed (e.g., 1,000 x g for 1 minute) to pellet the resin.
-
-
Collect Sample:
-
Carefully pipette the supernatant containing your purified protein into a clean tube, leaving the beads behind.
-
-
Optional Second Round:
-
For higher initial detergent concentrations, a second treatment with fresh beads may be necessary to achieve the desired level of removal.
-
Protocol 2: Detergent Removal by Acetone Precipitation
This method is useful for concentrating a protein sample while removing interfering substances like detergents.[8][9]
Materials:
-
Protein sample containing detergent.
-
Pre-chilled (-20°C) acetone.
-
Microcentrifuge tubes (acetone-resistant).
-
Refrigerated microcentrifuge.
-
Resolubilization buffer (e.g., SDS-PAGE sample buffer or another appropriate buffer for your downstream application).
Procedure:
-
Pre-chill: Ensure your acetone and microcentrifuge are pre-chilled to -20°C.
-
Precipitation:
-
Add 4 volumes of cold (-20°C) acetone to 1 volume of your protein sample in an acetone-resistant microcentrifuge tube.
-
Vortex briefly to mix.
-
Incubate at -20°C for at least 1 hour (can be extended overnight for very dilute samples).
-
-
Pelleting:
-
Centrifuge the sample at high speed (>14,000 x g) for 15-30 minutes at 4°C.
-
-
Remove Supernatant:
-
Carefully decant or pipette off the acetone supernatant, which contains the detergent. Be careful not to disturb the protein pellet, which may be small and translucent.
-
-
Wash Pellet (Optional):
-
To remove residual detergent, you can gently add 1 mL of cold 90% acetone, centrifuge again for 5 minutes, and decant.
-
-
Dry Pellet:
-
Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this will make it very difficult to redissolve.
-
-
Resolubilization:
-
Add an appropriate volume of your desired buffer and resuspend the pellet by vortexing or pipetting. Gentle heating may be required for some buffers (e.g., SDS-PAGE buffer), but avoid heating if your buffer contains urea.[9]
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Detergent Removal Systems | Detergent-OUT | G-Biosciences [gbiosciences.com]
- 6. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bio-rad.com [bio-rad.com]
- 9. kendricklabs.com [kendricklabs.com]
- 10. cris.unibo.it [cris.unibo.it]
- 11. A simple procedure for removal of Triton X-100 from protein samples. | Semantic Scholar [semanticscholar.org]
- 12. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 13. mdgsb.com.my [mdgsb.com.my]
- 14. [Chromatography Q & A] Methods to Remove Proteins in Biological Samples | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 16. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (NP-9)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing the non-ionic detergent 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (Tergitol™ NP-9) from protein and other biological samples. This resource offers a comparative analysis of dialysis and chromatography techniques, complete with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data.
Comparison of Dialysis and Chromatography for NP-9 Removal
The choice between dialysis and chromatography for the removal of NP-9 depends on several factors, including the required purity of the sample, processing time, and the potential for protein loss or aggregation. Due to its low Critical Micelle Concentration (CMC) of approximately 60 ppm, NP-9 predominantly exists in large micellar structures in solution, which significantly impacts the effectiveness of removal by dialysis.
Key Considerations:
-
Dialysis: This technique relies on the passive diffusion of small molecules across a semi-permeable membrane. While simple to set up, dialysis is generally inefficient for removing detergents with low CMCs like NP-9. Only individual detergent monomers, which are in low concentration above the CMC, can pass through the membrane pores, leaving the larger micelles behind with the protein sample. This results in a time-consuming process with often incomplete detergent removal.
-
Chromatography: Methods such as size-exclusion chromatography (SEC) and affinity chromatography offer more effective and rapid removal of NP-9. SEC separates molecules based on their size, allowing for the efficient removal of both detergent monomers and micelles from larger protein molecules. Affinity chromatography utilizes resins with a high affinity for detergents, effectively capturing them while allowing the protein to pass through.
Data Presentation: Quantitative Comparison
The following table summarizes the expected performance of dialysis versus chromatography for the removal of non-ionic detergents with low CMCs, like NP-9. Data for NP-40, a structurally similar non-ionic detergent, is included as a reference.
| Parameter | Dialysis | Size-Exclusion Chromatography (SEC) | Affinity Chromatography (Detergent Removal Resin) |
| Detergent Removal Efficiency | Low to Moderate (Highly dependent on time and buffer changes) | High (>95%) | Very High (>95%)[1] |
| Processing Time | Long (24-72 hours) | Short (30-60 minutes) | Short (15-30 minutes) |
| Protein Recovery | Variable (potential for precipitation and non-specific binding to tubing) | High (>90%) | High (>85%)[1] |
| Risk of Protein Aggregation | Moderate to High (due to prolonged exposure to interfaces and potential for localized high detergent concentrations) | Low | Low to Moderate (can be concentration-dependent) |
| Scalability | Limited | High | High |
| Ease of Use | Simple setup, but requires multiple buffer changes | Requires chromatography system and packed columns | Simple spin-column or batch formats available |
Experimental Protocols
Protocol 1: Dialysis for NP-9 Removal (Limited Efficiency)
This protocol is provided for contexts where chromatography is not feasible. Be aware of the limitations in removal efficiency.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for most proteins.
-
Dialysis buffer (a buffer in which the protein is stable and soluble, without detergent).
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Secure one end of the tubing with a clip. Pipette the protein sample containing NP-9 into the tubing, leaving sufficient space for potential sample dilution. Secure the other end with a second clip.
-
Dialysis Setup: Place the sealed dialysis tubing in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and add a stir bar to ensure continuous mixing.
-
First Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C.
-
Subsequent Buffer Exchanges: Discard the used dialysis buffer and replace it with fresh, cold buffer. Repeat this step at least three more times over a period of 48-72 hours.
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis tubing from the buffer. Gently remove the clips and pipette the protein sample into a clean tube.
Protocol 2: Size-Exclusion Chromatography (SEC) for NP-9 Removal (Recommended)
This method is highly effective for removing NP-9 monomers and micelles.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6) with a fractionation range suitable for separating the protein from the detergent.
-
Chromatography system (e.g., FPLC, HPLC, or a gravity-flow setup).
-
SEC running buffer (the final desired buffer for the protein sample, without detergent).
-
Sample filtration device (0.22 µm syringe filter).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC running buffer at the desired flow rate. Ensure a stable baseline if using a UV detector.
-
Sample Preparation: Centrifuge the protein sample at high speed (e.g., 14,000 x g) for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Load the filtered sample onto the equilibrated column. The sample volume should typically not exceed 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Begin the elution with the SEC running buffer. The larger protein molecules will elute first in the void volume, while the smaller NP-9 monomers and micelles will be retarded and elute later. Collect fractions and monitor the elution profile using a UV detector at 280 nm.
-
Fraction Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay, SDS-PAGE) to identify the fractions containing the purified protein, free of NP-9.
-
Column Cleaning and Storage: After the run, wash the column extensively with the running buffer followed by a recommended storage solution (e.g., 20% ethanol).
Troubleshooting Guides
Dialysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low NP-9 Removal Efficiency | Insufficient buffer volume. | Use a buffer-to-sample volume ratio of at least 200:1. |
| Infrequent buffer changes. | Change the dialysis buffer at least 3-4 times over 48-72 hours. | |
| NP-9 concentration is well above its CMC. | Dilute the sample below the CMC before dialysis (if protein concentration allows). | |
| Protein Precipitation in Tubing | Protein instability in the dialysis buffer. | Ensure the dialysis buffer has the optimal pH and ionic strength for protein stability. |
| Rapid removal of stabilizing detergent. | Consider a stepwise dialysis with gradually decreasing detergent concentrations. | |
| Sample Volume Increase | Osmotic pressure differences. | Ensure the osmolarity of the dialysis buffer is similar to that of the sample. |
| Protein Loss | Non-specific binding to the dialysis membrane. | Pre-treat the membrane according to the manufacturer's instructions. For very dilute samples, consider adding a carrier protein like BSA. |
| Incorrect MWCO of the dialysis membrane. | Use a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of the protein of interest. |
Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of Protein and NP-9 | Poor column resolution. | Optimize the column length, bead size, and flow rate. Ensure the sample volume is appropriate for the column size. |
| Protein-detergent complex is too large. | This is less common with SEC but could indicate strong protein-micelle interactions. Consider a different chromatography method like ion-exchange or affinity. | |
| Low Protein Recovery | Non-specific binding of the protein to the column matrix. | Add a low concentration of a non-interfering agent to the running buffer to reduce non-specific interactions. Ensure the buffer pH and ionic strength are optimal. |
| Protein precipitation on the column. | Filter the sample before loading. Ensure the running buffer is compatible with the protein's stability. | |
| Column Clogging or High Backpressure | Particulate matter in the sample. | Centrifuge and filter the sample before injection. |
| Protein aggregation. | Optimize buffer conditions to prevent aggregation. Consider adding stabilizing agents. | |
| Residual Detergent Detected | Incomplete separation. | Collect smaller fractions during elution to better separate the protein peak from the detergent peak. |
| Carryover from previous runs. | Implement a rigorous column cleaning protocol between runs. |
Frequently Asked Questions (FAQs)
Q1: Why is dialysis not recommended for removing NP-9?
A1: NP-9 has a low Critical Micelle Concentration (CMC), meaning it readily forms large aggregates called micelles. Standard dialysis membranes have pores that are too small for these micelles to pass through. Consequently, only the small fraction of NP-9 that exists as individual monomers can be removed, making the process very slow and inefficient.
Q2: What is the best chromatography method for removing NP-9?
A2: Size-exclusion chromatography (SEC) is a highly effective and commonly used method for removing NP-9. It separates molecules based on size, efficiently separating large protein molecules from smaller NP-9 monomers and micelles. Affinity chromatography using detergent-binding resins is also an excellent and often faster alternative.
Q3: Can I use ion-exchange chromatography to remove NP-9?
A3: Yes, ion-exchange chromatography can be used to remove non-ionic detergents like NP-9. In this method, the protein is adsorbed to the ion-exchange resin, and the uncharged detergent micelles are washed through. The purified protein is then eluted by changing the pH or ionic strength of the buffer.[2]
Q4: How can I tell if all the NP-9 has been removed from my sample?
A4: Several methods can be used to detect residual NP-9. A common method is to use a colorimetric assay specific for non-ionic detergents. Alternatively, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can provide more sensitive and quantitative measurements.
Q5: Will removing NP-9 cause my protein to precipitate?
A5: It is possible. NP-9 is often used to solubilize and stabilize membrane proteins or other hydrophobic proteins. Its removal can lead to protein aggregation and precipitation if the protein is not stable in the final buffer. It is crucial to ensure the final buffer conditions (pH, ionic strength, and any stabilizing additives) are optimal for your specific protein. A gradual removal of the detergent, for instance by using a gradient in chromatography, can sometimes mitigate this issue.
Visualizations
Caption: Workflow for NP-9 removal using dialysis.
Caption: Workflow for NP-9 removal using SEC.
Caption: Troubleshooting logic for NP-9 removal.
References
Technical Support Center: Navigating the Challenges of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the impact of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a common component of Nonidet P-40 (NP-40) and related detergents, on downstream mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for mass spectrometry?
This compound is a non-ionic surfactant widely used for cell lysis and protein solubilization.[1] While effective for these purposes, it is a polyethylene glycol (PEG)-containing detergent that can severely interfere with mass spectrometry analysis.[2][3] The primary concerns are:
-
Ion Suppression: The detergent molecules compete with analyte ions (peptides, proteins, etc.) for ionization, leading to a significant reduction in the signal intensity of the molecules of interest.[4][5][6]
-
Contaminating Peaks: The detergent itself ionizes readily, producing a characteristic pattern of peaks in the mass spectrum that are separated by 44.026 Da (the mass of the ethoxy group, C2H4O).[2] This can obscure the signals from your analytes and complicate data analysis.
-
Adduct Formation: Detergent molecules can form adducts with analyte ions, further complicating the mass spectrum and making it difficult to identify the true molecular weight of the target molecules.[7]
-
Chromatographic Interference: The detergent can interfere with reversed-phase chromatography, leading to poor peak shape and resolution.
Q2: How can I tell if my sample is contaminated with this compound or a similar detergent?
The most telling sign of contamination is the presence of a repeating pattern of peaks in your mass spectrum, with each peak separated by approximately 44 Da.[2] This signature is characteristic of the polyethylene glycol chain in the detergent. Additionally, you may observe overall poor signal intensity for your analytes of interest.
Q3: What are the alternatives to using this compound for sample preparation?
Several mass spectrometry-compatible detergents are available that offer good solubilization properties with minimal interference. These are often designed to be easily removable or to not interfere with the ionization process.
| Detergent Type | Examples | Key Features |
| Acid-Labile | RapiGest SF, PPS Silent Surfactant | Can be cleaved by lowering the pH, and the degradation products do not interfere with MS analysis.[8] |
| Homogeneous | Invitrosol | Elutes in a different part of the chromatogram than most peptides.[8] |
| Enzyme-Degradable | ProteaseMAX | Degraded by proteases during the digestion step, with byproducts that are MS-compatible. |
| Other Non-ionic | n-dodecyl-β-D-maltoside (DDM), 5-cyclohexyl-1-pentyl-β-D-maltoside (CYMAL-5) | Show limited ion suppression effects compared to PEG-containing detergents.[2] |
Troubleshooting Guides
Issue 1: Poor signal intensity and a forest of peaks separated by 44 Da in the mass spectrum.
This is a classic sign of contamination with a PEG-containing detergent like this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for detergent contamination.
Solutions:
-
Detergent Removal: The most effective solution is to remove the detergent from your sample prior to MS analysis. Several methods are available, with varying efficiencies and suitability for different sample types.
-
Spin Columns/Affinity Resins: These are commercially available columns that specifically bind and remove detergents from protein and peptide solutions. They are generally fast and efficient, with high protein/peptide recovery.[9][10][11]
-
Protein Precipitation: This method involves precipitating the proteins to separate them from the soluble detergent. Acetone or a chloroform-methanol-water precipitation are common methods.[12]
-
In-Gel Digestion: If your proteins are in a complex mixture, running them on an SDS-PAGE gel can effectively separate them from the detergent. The protein bands can then be excised, and the in-gel digestion protocol will remove the remaining detergent during the washing steps.[13][14]
-
Ethyl Acetate Extraction: This method can be used to remove certain detergents from peptide samples after digestion.[15][16]
-
-
Use an Alternative Detergent: For future experiments, consider using one of the mass spectrometry-compatible detergents listed in the FAQs.
Issue 2: My protein of interest is a membrane protein and requires a strong detergent for solubilization.
Membrane proteins present a particular challenge as they often require detergents for extraction and to maintain solubility.
Experimental Workflow for Membrane Protein Analysis
Caption: Alternative workflows for membrane protein MS analysis.
Solutions:
-
Use a "Gentler" MS-Compatible Detergent: Start by attempting to solubilize your membrane protein with a mass spectrometry-compatible detergent like n-dodecyl-β-D-maltoside (DDM) or an acid-labile surfactant.[2][8]
-
Detergent Exchange: If a strong, MS-incompatible detergent like this compound is necessary for initial solubilization, you can perform a detergent exchange. This involves binding the protein to a chromatography resin and then washing with a buffer containing a more MS-friendly detergent before elution.
-
Thorough Removal Protocol: If you must use a PEG-containing detergent, be prepared to use a robust detergent removal protocol. For membrane proteins, in-gel digestion is often a good choice as it effectively removes both detergents and lipids.[13][14]
Quantitative Data on Detergent Removal
The efficiency of detergent removal can vary depending on the method, the specific detergent, and the starting concentration. The following tables summarize reported removal efficiencies for common techniques.
Table 1: Efficiency of Spin Column/Affinity Resin-Based Detergent Removal
| Detergent | Starting Concentration (%) | Removal Efficiency (%) | Protein Recovery (%) |
| NP-40 | 1.0 | >95 | ~91 |
| Triton X-100 | 2.0 | >99 | ~87 |
| CHAPS | 3.0 | >99 | ~90 |
| SDS | 2.5 | >99 | ~95 |
| Data synthesized from Thermo Scientific Pierce product literature.[9] |
Table 2: Comparison of MS-Compatible Detergents for Proteome Analysis
| Digestion Condition | Number of Identified Transmembrane Proteins |
| Tris Buffer with RapiGest (RPG) | 556 |
| Tris Buffer with Invitrosol (IVS) | 423 |
| RPG in 80% Acetonitrile | 448 |
| Data adapted from a study on mammalian brain proteome analysis.[8] |
Experimental Protocols
Protocol 1: Spin Column-Based Detergent Removal
This protocol is a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.
Materials:
-
Detergent removal spin column
-
Protein/peptide sample containing detergent
-
Wash/equilibration buffer (as recommended by the manufacturer)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the Column: Remove the bottom closure of the spin column and loosen the cap. Place the column in a collection tube and centrifuge to remove the storage buffer.[7]
-
Equilibrate the Resin: Add the manufacturer-recommended wash/equilibration buffer to the column and centrifuge. Repeat this step two to three times, discarding the flow-through each time.[11]
-
Load the Sample: Place the column in a new collection tube. Slowly apply your sample to the center of the resin bed.[7]
-
Incubate: Allow the sample to incubate with the resin for the time specified by the manufacturer (typically 2-5 minutes at room temperature).[11]
-
Collect the Sample: Centrifuge the column to collect your detergent-free sample in the collection tube.[11]
Protocol 2: In-Gel Digestion for Detergent Removal
This protocol is a standard method for digesting proteins from an SDS-PAGE gel, which effectively removes detergents and other contaminants.
Materials:
-
Excised protein band from a Coomassie-stained SDS-PAGE gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reduction solution (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (MS-grade)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
-
Microcentrifuge tubes
-
Vortexer and centrifuge
Procedure:
-
Excise and Dice: Carefully excise the protein band of interest from the gel using a clean scalpel. Cut the gel piece into small cubes (approximately 1x1 mm).[14]
-
Destain: Add destaining solution to the gel pieces and vortex until the Coomassie stain is removed. You may need to repeat this step.
-
Dehydrate: Remove the destaining solution and add 100% acetonitrile to dehydrate the gel pieces until they turn white and shrink.
-
Reduce and Alkylate (for disulfide bonds):
-
Wash and Dehydrate: Wash the gel pieces with ammonium bicarbonate solution, followed by dehydration with acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.[14]
-
Trypsin Digestion:
-
Rehydrate the dried gel pieces in ice-cold trypsin solution.
-
Add enough ammonium bicarbonate buffer to cover the gel pieces and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Collect the supernatant containing the digested peptides.
-
Add extraction buffer to the gel pieces, vortex, and sonicate to extract the remaining peptides. Pool this with the first supernatant.
-
Repeat the extraction step.
-
-
Sample Cleanup: The extracted peptides can be further cleaned up using a C18 desalting tip before MS analysis.
By following these guidelines and protocols, researchers can mitigate the negative impacts of this compound and other non-ionic detergents on their mass spectrometry experiments, leading to higher quality and more reliable data.
References
- 1. NP-40 reduces contamination by endogenous biotinylated carboxylases during purification of biotin tagged nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the Mammalian Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. Removal of detergents from proteins and peptides in a spin-column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 15. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (NP-40) Lysis Buffer Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (commonly known as Nonidet P-40 or NP-40) lysis buffer. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of NP-40 lysis buffer?
A1: NP-40 lysis buffer is a mild, non-ionic detergent-based buffer primarily used for the extraction of cytoplasmic proteins. Its gentle nature allows for the disruption of the plasma membrane while typically leaving the nuclear membrane intact. This makes it ideal for experiments where the separation of cytoplasmic and nuclear fractions is desired, and for preserving protein-protein interactions for downstream applications like immunoprecipitation.[1]
Q2: Why is it recommended to perform cell lysis with NP-40 buffer at 4°C?
A2: Performing cell lysis on ice or at 4°C is a standard practice to minimize the activity of endogenous proteases and phosphatases that are released upon cell disruption.[2][3] This helps to prevent the degradation of target proteins and maintain their native structure and phosphorylation state. While the detergent itself may be active at higher temperatures, the primary reason for the cold temperature is to preserve the integrity of the extracted proteins.[4]
Q3: Can NP-40 lysis buffer be used to extract nuclear proteins?
A3: NP-40 is a non-ionic detergent and is generally not effective at solubilizing the nuclear membrane.[1] Therefore, it is not the recommended buffer for extracting total nuclear proteins. For whole-cell lysates including nuclear components, a stronger lysis buffer containing ionic detergents, such as RIPA buffer, is more appropriate.[1][3]
Q4: How can I quantify the protein concentration in a lysate prepared with NP-40 buffer?
A4: The bicinchoninic acid (BCA) protein assay is recommended for quantifying protein in lysates containing NP-40.[2] The Bradford protein assay is generally not recommended as it can be incompatible with detergents present in the lysis buffer, leading to inaccurate protein concentration measurements.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Protein Yield | 1. Inefficient Cell Lysis: Lysis time may be too short, or the buffer volume may be insufficient for the number of cells. | - Increase the incubation time on ice with the lysis buffer.- Ensure the lysis buffer volume is adequate for the cell pellet size. A common starting point is 100 µL of buffer per 1 million cells.[3]- For adherent cells, ensure complete scraping from the culture dish. |
| 2. Suboptimal Lysis Temperature: While 4°C is standard for protein stability, in some specific cases, a brief incubation at a higher temperature might enhance the solubilization of certain proteins. However, this risks protein degradation. | - As a last resort for difficult-to-lyse cells, a very brief incubation at room temperature could be tested, but always in the presence of protease and phosphatase inhibitors. Monitor for protein degradation via western blot. | |
| "Gooey" or Viscous Lysate | 1. DNA Contamination: Lysis of cells releases genomic DNA, which can make the lysate viscous and difficult to pipette. | - Shear the DNA by passing the lysate through a small gauge needle (e.g., 21G) several times.[6]- Add DNase I to the lysis buffer to digest the DNA. Ensure to also add MgCl2, as it is a required cofactor for DNase I activity.- Sonication can also be used to shear DNA, but it should be optimized to avoid protein denaturation.[3] |
| Protein Degradation (Visible on Western Blot) | 1. Inadequate Protease/Phosphatase Inhibition: The activity of endogenous proteases and phosphatases can lead to the degradation or dephosphorylation of target proteins. | - Always add a fresh cocktail of protease and phosphatase inhibitors to the lysis buffer immediately before use.[2][3]- Keep the samples on ice or at 4°C at all times during the lysis procedure.[2] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Number: Inconsistent starting cell numbers will lead to variability in protein yield. | - Count cells before lysis to ensure consistent starting material for each sample.- Normalize protein loading for downstream applications like western blotting by performing a protein quantification assay (e.g., BCA assay). |
| 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the lysis buffer or the cell lysates can compromise the integrity of the components and the proteins. | - Aliquot the NP-40 lysis buffer upon preparation and store at -20°C to avoid multiple freeze-thaw cycles.[2]- Similarly, aliquot cell lysates for storage at -80°C if not being used immediately. |
Data Presentation
While direct quantitative data on the effect of temperature on NP-40 lysis efficiency is not extensively available in the literature, the following table presents a comparison of protein extraction yields from Xenopus laevis embryos using different lysis buffers, highlighting the relative efficiency of NP-40 compared to stronger detergents. This illustrates that while NP-40 is effective, harsher detergents can yield a higher total protein concentration, which may include a larger proportion of non-cytoplasmic proteins.
| Lysis Buffer | Mean Protein Concentration (µg/µL) | Key Characteristics |
| NP-40 | ~0.8 | Mild, non-ionic detergent; primarily extracts cytoplasmic proteins. |
| SDS | ~3.2 | Strong, ionic detergent; results in higher total protein yield but denatures proteins. |
| 8M Urea | ~1.6 | Chaotropic agent; effective for solubilizing a wide range of proteins. |
| (Data adapted from a study on Xenopus laevis embryos. Actual yields will vary depending on cell type and experimental conditions.)[7] |
Experimental Protocols
Standard Protocol for Cytoplasmic Protein Extraction using NP-40 Lysis Buffer (4°C)
-
Cell Preparation:
-
For adherent cells, wash the culture dish with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold NP-40 lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the cell pellet or dish. A typical starting volume is 100 µL per 1x10^6 cells.
-
For adherent cells, use a cell scraper to collect the lysate.
-
Incubate the cell suspension on ice for 10-30 minutes, with gentle vortexing every 10 minutes.[2]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet the nuclei and cell debris.[2]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the cytoplasmic protein fraction, to a pre-chilled tube.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Use the lysate immediately for downstream applications or store in aliquots at -80°C.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Protein Yield
Caption: Troubleshooting workflow for low protein yield.
EGFR-Akt Signaling Pathway Analysis Workflow
Caption: Experimental workflow for analyzing EGFR-Akt signaling.
Simplified EGFR Signaling to Akt Activation
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and comparison of bottom-up proteomic sample preparation for early stage Xenopus laevis embryos - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in experimental results with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a nonionic surfactant commonly used in various experimental applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of variability encountered during experiments involving this compound.
Q1: My cell lysis appears incomplete. What are the potential causes and solutions?
A1: Incomplete cell lysis is a common issue that can arise from several factors. Here are some potential causes and troubleshooting steps:
-
Insufficient Surfactant Concentration: The concentration of this compound may be too low to effectively disrupt the cell membranes of your specific cell type.
-
Solution: Increase the surfactant concentration incrementally. It is advisable to perform a concentration optimization experiment to determine the minimal effective concentration that does not adversely affect your downstream applications.
-
-
Incorrect Lysis Buffer Composition: The overall composition of your lysis buffer, including pH and salt concentration, can influence surfactant efficacy.
-
Solution: Ensure your lysis buffer has an appropriate pH and ionic strength for your cell type and downstream analysis.
-
-
Incubation Time and Temperature: The duration and temperature of the lysis incubation period can impact lysis efficiency.
-
Solution: Try extending the incubation time or performing the lysis at a different temperature (e.g., room temperature instead of 4°C), while being mindful of potential protease activity.
-
-
Cell Density: A very high cell density can overwhelm the capacity of the lysis buffer.
-
Solution: Reduce the number of cells being lysed or increase the volume of the lysis buffer.
-
Q2: I am observing protein degradation after cell lysis. How can I prevent this?
A2: Protein degradation is often caused by the release of endogenous proteases from cellular compartments during lysis.
-
Solution: Always supplement your lysis buffer with a protease inhibitor cocktail immediately before use. Keep samples on ice or at 4°C throughout the lysis procedure to minimize protease activity.
Q3: My experimental results are inconsistent across different batches of the surfactant. Why is this happening?
A3: Variability between batches of this compound can be a significant source of experimental inconsistency. This is often due to differences in the average number of ethoxy units per molecule and the presence of various isomers.[1]
-
Solution:
-
Whenever possible, purchase the surfactant from the same supplier and record the lot number for each experiment.
-
If you suspect batch-to-batch variability, it is crucial to test each new lot to ensure it performs similarly to previous ones in a small-scale pilot experiment.
-
Consider using a more highly purified and characterized form of the surfactant if your application is particularly sensitive to such variations.
-
Q4: Can this surfactant interfere with my downstream assays?
A4: Yes, as a surfactant, this compound can interfere with certain downstream applications.
-
Protein Quantification Assays: It can interfere with colorimetric protein assays like the Bradford assay.
-
Solution: Use a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Enzyme-Linked Immunosorbent Assays (ELISAs): High concentrations of the surfactant can disrupt antibody-antigen interactions.
-
Solution: Dilute your samples to reduce the surfactant concentration to a level that does not interfere with the assay, or use a detergent removal spin column.
-
-
Mass Spectrometry: Nonionic surfactants can suppress ionization and create background noise.
-
Solution: Remove the surfactant from your sample using methods like protein precipitation or detergent-specific removal columns before analysis.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₂O₃ | [2] |
| Molecular Weight | 308.45 g/mol | [1] |
| Appearance | Viscous liquid or solid | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
Table 2: Comparison of Common Nonionic Surfactants in Research
| Surfactant | Chemical Family | Key Characteristics & Comparison Points |
| This compound (NP-40 type) | Nonylphenol Ethoxylate | Often used to break open all cell membranes, including the nuclear membrane. Substitutes have been found to be about 10-fold more potent than the original Shell Nonidet P-40, requiring concentration adjustments.[1] |
| Triton™ X-100 | Octylphenol Ethoxylate | Milder than NP-40 type surfactants, often leaving the nuclear membrane intact. |
| Tween® 20 | Polysorbate | Commonly used as a wash buffer additive in assays like ELISA and Western blotting to reduce non-specific binding. |
Experimental Protocols
Protocol 1: General Cell Lysis for Protein Extraction
-
Preparation of Lysis Buffer:
-
Prepare a base lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Immediately before use, add this compound to the desired final concentration (typically 0.1-1.0%).
-
Add a protease inhibitor cocktail to the buffer.
-
-
Cell Pellet Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge again and discard the supernatant.
-
-
Lysis:
-
Add the prepared ice-cold lysis buffer to the cell pellet.
-
Gently resuspend the pellet by pipetting up and down.
-
Incubate the mixture on ice for 10-30 minutes, with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
-
Storage:
-
Use the lysate immediately for downstream applications or store it at -80°C for long-term use.
-
Visualizations
Caption: Workflow for cell lysis and protein extraction.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
A Comparative Guide to 2-[2-(4-Nonylphenoxy)ethoxy]ethanol and NP-40 for Co-Immunoprecipitation
For researchers engaged in the study of protein-protein interactions, co-immunoprecipitation (Co-IP) stands as a cornerstone technique. The success of a Co-IP experiment is critically dependent on the gentle lysis of cells and the preservation of delicate protein complexes, a process in which the choice of detergent plays a pivotal role. This guide provides an objective comparison of two non-ionic detergents, 2-[2-(4-Nonylphenoxy)ethoxy]ethanol and the widely used NP-40, to assist researchers, scientists, and drug development professionals in optimizing their Co-IP protocols.
Detergent Properties and Their Impact on Co-Immunoprecipitation
Both this compound and NP-40 are non-ionic detergents, favored in Co-IP for their ability to solubilize cellular membranes while minimizing the disruption of protein-protein interactions.[1][2][3] Non-ionic detergents are considered less harsh than their ionic counterparts, such as SDS, which are known to denature proteins and break apart protein complexes.[4][5] The selection of an appropriate non-ionic detergent and its optimal concentration is often determined empirically, as different protein complexes exhibit varying stability.[2][3]
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | NP-40 (Nonidet P-40 Substitute, e.g., Igepal CA-630) |
| Synonyms | Nonoxynol-2, Diethylene glycol mono-p-nonylphenyl ether | Igepal CA-630, Octylphenoxypolyethoxyethanol |
| Chemical Formula | C19H32O3 | (C2H4O)nC14H22O (n ≈ 9.5) |
| Structure | Consists of a nonylphenol hydrophobic tail and a short hydrophilic chain with two ethoxy groups.[6] | Features an octylphenol hydrophobic tail and a longer hydrophilic polyoxyethylene chain.[7] |
| Typical Working Concentration for Co-IP | 0.1% - 1.0% | 0.1% - 2.0%[4] |
| Key Characteristics | A non-ionic surfactant effective in reducing surface tension and disrupting cell membranes for protein extraction.[8][9] | A mild, non-ionic detergent widely used for solubilizing membrane proteins while preserving protein-protein interactions.[10] |
While direct, quantitative head-to-head comparisons in Co-IP assays are not extensively documented in published literature, the structural differences between these two detergents may influence their performance. The shorter hydrophilic chain of this compound might, in some cases, offer a gentler solubilization, which could be advantageous for particularly labile protein complexes. Conversely, the longer polyoxyethylene chain of NP-40 may provide more effective solubilization for certain membrane-associated proteins. The optimal choice is highly dependent on the specific proteins being investigated, and empirical testing is recommended.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines a typical workflow for a co-immunoprecipitation experiment. The choice and concentration of the detergent are critical during the cell lysis and washing steps to ensure the specific pull-down of the target protein and its binding partners.
Caption: A generalized workflow for co-immunoprecipitation experiments.
Logical Considerations for Detergent Selection in Co-IP
The decision-making process for selecting an appropriate detergent involves balancing the need for efficient cell lysis with the preservation of protein-protein interactions. This diagram illustrates the logical considerations.
Caption: Decision pathway for selecting a detergent for Co-IP.
Detailed Experimental Protocol for Co-Immunoprecipitation
This protocol provides a general framework for performing a Co-IP experiment. The concentration of the chosen detergent (either this compound or NP-40) in the lysis and wash buffers may require optimization.[11][12][13]
Materials:
-
Cultured cells expressing the proteins of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or this compound), and 1x protease inhibitor cocktail. Keep on ice.
-
Primary antibody specific to the "bait" protein
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: Lysis buffer with a potentially lower detergent concentration (e.g., 0.1-0.5%)
-
Elution Buffer: e.g., 0.1 M glycine-HCl, pH 2.5-3.0 or 1x SDS-PAGE loading buffer
-
Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation to allow the beads to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in ice-cold wash buffer and wash for 5-10 minutes with gentle rotation.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.[14]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer to the beads and incubate to release the protein complexes. If using SDS-PAGE loading buffer, boil the sample for 5-10 minutes. If using an acidic elution buffer, incubate for 5-10 minutes at room temperature and then neutralize the eluate.
-
-
Analysis:
-
The eluted proteins are now ready for downstream analysis, such as Western blotting to detect the "prey" protein or mass spectrometry to identify novel binding partners.[14]
-
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Tips for Immunoprecipitation | Rockland [rockland.com]
- 6. Buy this compound (EVT-1199901) | 20427-84-3 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 20427-84-3 | Benchchem [benchchem.com]
- 9. Buy this compound | 20427-84-3 [smolecule.com]
- 10. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 11. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Protein Extraction Efficiency: Evaluating 2-[2-(4-Nonylphenoxy)ethoxy]ethanol and Alternatives
For researchers, scientists, and drug development professionals, the efficient extraction of proteins from cells and tissues is a critical first step for a multitude of downstream applications, from Western blotting to mass spectrometry. The choice of detergent in the lysis buffer is paramount to maximizing protein yield and preserving protein integrity. This guide provides a comparative analysis of the protein extraction efficiency of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a common substitute for Nonidet P-40 (NP-40), against other widely used detergents: Triton X-100, CHAPS, and Sodium Dodecyl Sulfate (SDS).
This comparison is based on experimental data from various studies, highlighting the strengths and weaknesses of each detergent in different contexts.
Comparison of Protein Extraction Efficiency
The efficiency of protein extraction can vary significantly depending on the cell or tissue type, the subcellular localization of the target proteins, and the downstream application. The following table summarizes quantitative data from studies comparing the protein extraction yields of different detergents. It is important to note that these results are from different experimental systems and should be considered as a guide to relative performance.
| Detergent | Starting Material | Protein Yield | Key Findings |
| SDS (3%) | Xenopus laevis embryos | Highest protein concentration | Dominated by yolk proteins, but overall highest yield.[1] |
| NP-40 | Xenopus laevis embryos | ~30% of SDS extract concentration | Better at discriminating against yolk proteins, leading to more unique protein identifications.[1] |
| CHAPS | AKR-derived leukaemic cell line | Not quantified directly in terms of yield, but effective in solubilizing specific protein complexes. | More efficient than NP-40 and Triton X-100 at breaking protein-protein interactions, allowing for the detection of specific MHC-like glycoproteins.[2] |
| Triton X-100 | AKR-derived leukaemic cell line | Less effective than CHAPS for specific protein complex solubilization. | Less efficient than CHAPS in breaking protein-protein interactions for the target glycoproteins.[2] |
| SDS | Brain tissue | ~100 µg protein per mg tissue wet weight | Achieved 98% solubilization of brain tissue.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for protein extraction using each of the compared detergents.
Protocol 1: Protein Extraction using this compound (NP-40 Substitute)
This protocol is suitable for the extraction of cytoplasmic and membrane-bound proteins.
Materials:
-
NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 substitute.
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Microcentrifuge.
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble protein fraction to a new tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).
Protocol 2: Protein Extraction using Triton X-100
This protocol is often used for the extraction of membrane proteins.
Materials:
-
Triton X-100 Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA.
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold PBS.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Microcentrifuge.
Procedure:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Triton X-100 Lysis Buffer with freshly added inhibitors.
-
Scrape cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 17,000 x g for 30 minutes at 4°C.[4]
-
Collect the supernatant containing the Triton X-100 soluble proteins.
-
Quantify the protein concentration.
Protocol 3: Protein Extraction using CHAPS
CHAPS is a zwitterionic detergent often used when preserving protein-protein interactions is important.
Materials:
-
CHAPS Lysis Buffer: 0.5% CHAPS, 50 mM HEPES (pH 7.4), 150 mM NaCl.
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold PBS.
-
Cell scraper or tissue homogenizer.
-
Microcentrifuge tubes.
-
Microcentrifuge.
Procedure for Cultured Cells:
-
Wash cells with ice-cold PBS.
-
Add ice-cold CHAPS Lysis Buffer with inhibitors.
-
Scrape cells and transfer to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, tapping the tube several times.[5]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant.
-
Determine protein concentration.
Procedure for Tissues:
-
Pulverize approximately 90 µL of tissue on ice.[6]
-
Add 500 µL of CHAPS buffer with inhibitors.[6]
-
Homogenize the tissue on ice.[6]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube.[6]
-
Quantify the protein concentration.
Protocol 4: Protein Extraction using SDS
SDS is a strong ionic detergent that is highly effective at solubilizing most proteins, but it also denatures them.
Materials:
-
SDS Lysis Buffer: 2% SDS, 50 mM Tris-HCl (pH 6.8).
-
Protease inhibitor cocktail.
-
Cell scraper or tissue homogenizer.
-
Microcentrifuge tubes.
-
Water bath or heat block.
-
Microcentrifuge.
Procedure:
-
Collect cells or tissue in a microcentrifuge tube.
-
Add SDS Lysis Buffer with protease inhibitors.
-
Boil the sample at 95-100°C for 5-10 minutes to denature proteins and inactivate proteases.
-
Vortex the sample to shear DNA.
-
Centrifuge at 16,000 x g for 10 minutes at room temperature.
-
Collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration.
Visualizing the Workflow and Detergent Properties
To better understand the protein extraction process and the characteristics of the detergents, the following diagrams are provided.
Caption: A generalized workflow for detergent-based protein extraction.
Caption: Classification of commonly used protein extraction detergents.
Conclusion
The selection of a protein extraction detergent is a critical decision that directly impacts the yield and quality of the resulting protein lysate.
-
This compound (NP-40 substitute) and Triton X-100 are effective non-ionic detergents for general protein extraction, particularly for cytoplasmic and membrane-bound proteins, while preserving protein structure.
-
CHAPS , a zwitterionic detergent, offers a milder alternative that is particularly adept at preserving protein-protein interactions, making it a good choice for co-immunoprecipitation experiments.[2]
-
SDS is the most potent detergent for achieving high total protein yields, especially for difficult-to-solubilize proteins, but at the cost of protein denaturation.[1]
Ultimately, the optimal detergent will depend on the specific research goals, the nature of the protein of interest, and the requirements of downstream analytical techniques. It is often advisable to empirically test different lysis buffers to determine the most effective method for a particular experimental system.
References
- 1. Optimization and comparison of bottom-up proteomic sample preparation for early stage Xenopus laevis embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein extraction from solid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of protein extraction methods suitable for gel-based proteomic studies of aphid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of non-ionic surfactants for preserving protein activity
Preserving Protein Activity: A Comparative Analysis of Non-ionic Surfactants
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal non-ionic surfactant to maintain protein stability and function.
In the development of biopharmaceuticals, maintaining the stability and activity of protein therapeutics is a critical challenge. Proteins are susceptible to aggregation and degradation, which can compromise their efficacy and potentially lead to immunogenic responses. Non-ionic surfactants are widely used as excipients in protein formulations to mitigate these issues by preventing surface adsorption and aggregation.[1][2] This guide provides a comparative analysis of common non-ionic surfactants—Polysorbate 20, Polysorbate 80, and Pluronic F-68 (also known as Poloxamer 188)—supported by experimental data to aid in the selection of the most appropriate stabilizing agent for a given protein therapeutic.
Mechanisms of Protein Stabilization by Non-ionic Surfactants
Non-ionic surfactants protect proteins through several mechanisms. They competitively adsorb at interfaces (e.g., air-water, solid-water), preventing proteins from unfolding and aggregating at these surfaces.[3] They can also interact with hydrophobic regions on the protein surface, thereby increasing the protein's conformational stability and preventing intermolecular interactions that lead to aggregation.[4] Some surfactants may also act as chemical chaperones, assisting in the proper folding of proteins.[1]
dot
Caption: Mechanisms of protein destabilization and stabilization by non-ionic surfactants.
Comparative Performance of Non-ionic Surfactants
The choice of a non-ionic surfactant can significantly impact the stability of a protein formulation. The following table summarizes key performance data for Polysorbate 20, Polysorbate 80, and Pluronic F-68 based on published studies.
| Surfactant | Protein Model | Stress Condition | Key Finding | Reference |
| Polysorbate 20 | Monoclonal Antibody (mAb) | Agitation | Significantly reduced the formation of micro-particles by ~100 times compared to no surfactant.[2] | [2] |
| Recombinant Human IFNβ-1b | Light Exposure | Formulations with Polysorbate 20 were more prone to destabilization and aggregation compared to n-Dodecyl β-D-maltoside (DDM).[1] | [1] | |
| Polysorbate 80 | Monoclonal Antibody (mAb) | Agitation | Provided better protection against agitation-induced aggregation with fewer micro-particles formed compared to Polysorbate 20.[2] | [2] |
| General Proteins | Oxidative Stress | Showed a stronger degradation and earlier onset of oxidation compared to Polysorbate 20, particularly at elevated temperatures.[5][6] | [5][6] | |
| Pluronic F-68 | Salmon Calcitonin (sCT) | Lyophilization & Thermal Stress | Found to be the preferential surfactant for preventing secondary structure changes in both aqueous solution at 40°C and in lyophilized powder form.[7] | [7] |
| General Proteins | Mechanical & Interfacial Stress | Stabilizes proteins against mechanical and interfacial stresses through competitive surface adsorption and direct binding to solubilize the protein.[3] | [3] |
Experimental Protocols for Assessing Protein Stability
A thorough evaluation of surfactant performance requires robust analytical methods. The following sections detail the standard experimental protocols used to assess protein aggregation, conformational stability, and activity.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is a widely used technique to separate and quantify soluble protein aggregates based on their hydrodynamic size.[8]
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., silica-based gel filtration) with a mobile phase relevant to the protein formulation. The mobile phase composition should be optimized to avoid non-specific interactions between the protein and the column matrix.[8]
-
Sample Preparation: Prepare protein samples with and without the non-ionic surfactants at various concentrations. A control sample without any surfactant should be included.
-
Injection and Elution: Inject a defined volume of the sample onto the column. The proteins and their aggregates will elute at different times, with larger aggregates eluting first.[8]
-
Detection: Monitor the column eluent using a UV detector (typically at 280 nm for proteins). Light scattering detectors can also be used for enhanced sensitivity to large aggregates.[8]
-
Data Analysis: Integrate the peak areas of the monomer and aggregate fractions to quantify the percentage of aggregation in each sample.
dot
Caption: Workflow for Size-Exclusion Chromatography (SEC) analysis of protein aggregation.
Differential Scanning Calorimetry (DSC) for Conformational Stability
DSC is a powerful technique for characterizing the thermal stability of proteins by measuring the heat changes associated with their thermal denaturation.[9][10]
Methodology:
-
Sample Preparation: Prepare protein samples in the desired buffer with and without the test surfactants. A buffer-only sample is used as a reference.
-
Instrument Setup: Load the sample and reference solutions into the DSC cells. The instrument is designed to maintain both cells at the same temperature as they are heated at a constant rate.[10]
-
Thermal Scan: Heat the samples at a constant rate over a defined temperature range. As the protein unfolds, it absorbs heat, creating a temperature difference between the sample and reference cells.[10]
-
Data Acquisition: The instrument measures the power required to maintain a zero temperature difference between the cells, which corresponds to the excess heat capacity of the sample.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the protein's thermal unfolding. The temperature at the peak maximum is the melting temperature (Tm), a key indicator of thermal stability. The area under the peak represents the enthalpy of unfolding (ΔH).[11]
dot
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of protein thermal stability.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Activity
ELISA is a plate-based assay used to quantify the concentration of an active protein.[12] This is crucial for ensuring that the surfactant not only prevents aggregation but also preserves the biological function of the protein.
Methodology (Sandwich ELISA):
-
Coating: Coat the wells of a microplate with a capture antibody specific to the protein of interest.
-
Blocking: Block any non-specific binding sites on the plate with a blocking buffer.
-
Sample Incubation: Add the protein samples (with and without surfactants) and standards to the wells. The capture antibody will bind to the active protein.
-
Detection Antibody: Add a detection antibody, also specific to the protein, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a substrate that the enzyme will convert into a detectable signal (e.g., a color change).
-
Measurement: Measure the signal using a microplate reader. The intensity of the signal is proportional to the amount of active protein in the sample.
dot
Caption: Workflow for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Conclusion and Recommendations
The selection of an appropriate non-ionic surfactant is a critical step in the formulation of stable and active protein therapeutics.
-
Polysorbate 80 often demonstrates superior performance in preventing agitation-induced aggregation compared to Polysorbate 20.[2] However, its higher susceptibility to oxidation should be considered, especially for formulations with a long shelf-life or those exposed to oxidative stress.[5][6]
-
Polysorbate 20 is a viable alternative when oxidative degradation is a primary concern.
-
Pluronic F-68 is particularly effective in protecting proteins during lyophilization and from thermal stress, making it a strong candidate for freeze-dried formulations.[7]
Ultimately, the optimal surfactant and its concentration must be determined empirically for each specific protein and formulation. The experimental protocols outlined in this guide provide a framework for conducting a comprehensive comparative analysis to ensure the long-term stability and efficacy of protein-based drugs.
References
- 1. brieflands.com [brieflands.com]
- 2. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA16254A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pluronic F68 enhanced the conformational stability of salmon calcitonin in both aqueous solution and lyophilized solid form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. news-medical.net [news-medical.net]
- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 11. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 12. ELISA Protocol [protocols.io]
A Comparative Guide to Protein Purity: Evaluating 2-[2-(4-Nonylphenoxy)ethoxy]ethanol and Alternatives in Protein Extraction
For researchers, scientists, and drug development professionals, the purity of extracted proteins is paramount for the reliability and reproducibility of downstream applications. The choice of detergent for cell lysis and protein solubilization is a critical step that significantly impacts the yield and purity of the target proteins. This guide provides an objective comparison of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a common non-ionic detergent also known as Nonidet P-40 (NP-40) substitute, with other widely used alternatives. The performance of these detergents is evaluated based on experimental data, focusing on protein yield and the integrity of protein complexes, which is crucial for studying signaling pathways.
Comparison of Protein Extraction Efficiency
The efficiency of protein extraction can be assessed by the total protein yield and the number of identified proteins in a given sample. Non-ionic detergents like this compound are generally milder than ionic detergents, making them suitable for applications where protein structure and function need to be preserved.
A comparative study analyzing proteomes extracted with different lysis buffers demonstrated that the presence of detergents like NP-40 and CHAPS significantly increases the number of extracted proteins compared to a detergent-free buffer (PBS). The study found that 0.4% NP-40 and 1% CHAPS moderately increased the extracted proteome by about 10% by enhancing the solubilization of membrane proteins.[1]
| Lysis Buffer | Mean Number of Identified Proteins (± SD) |
| PBS (Detergent-free) | 4889 (± 78) |
| 0.4% NP-40 | 5371 (± 96) |
| 1% CHAPS | 5401 (± 80) |
| Table 1: Comparison of the number of identified proteins from K562 cells using different lysis buffers. Data from a quantitative proteomics study.[1] |
In another study focusing on the extraction of the membrane protein AqpZ-GFP, different non-ionic detergents were compared based on relative protein yields. While detergents like DDM and C8E4 showed higher initial yields, proteins extracted with C8E4 were prone to precipitation in subsequent steps. This highlights that the optimal detergent choice may depend on the specific protein and the downstream applications.
| Detergent | Relative Protein Yield (%) |
| DDM | 100 |
| C8E4 | ~95 |
| Hybrid Detergent | ~40 |
| Table 2: Relative protein yields of AqpZ-GFP obtained after extraction and purification with different non-ionic detergents.[2][3] Note: While this compound was not directly tested in this specific experiment, DDM and C8E4 are also non-ionic detergents and provide a relevant comparison of performance. |
Impact on Protein-Protein Interactions and Signaling Pathway Analysis
The choice of detergent is especially critical when studying protein-protein interactions, a cornerstone of signaling pathway analysis. Milder detergents are preferred as they are less likely to disrupt these interactions.
-
This compound (NP-40) and Triton X-100 are mild, non-ionic detergents that are effective at solubilizing membrane and cytoplasmic proteins while often preserving protein-protein interactions, making them suitable for co-immunoprecipitation (co-IP) experiments.[4]
-
CHAPS , a zwitterionic detergent, is also considered mild and is particularly effective at breaking protein-lipid interactions while being less disruptive to protein-protein interactions compared to harsher detergents. Some studies suggest that CHAPS can be more efficient than NP-40 and Triton X-100 in solubilizing certain protein complexes.[5] For instance, in the analysis of MHC-like glycoproteins, CHAPS was found to be more effective than NP-40 and Triton X-100 in breaking protein-protein interactions that masked a specific antigen, allowing for its detection.[5][6]
-
RIPA buffer , which contains a mixture of ionic (SDS, sodium deoxycholate) and non-ionic detergents, is a more stringent lysis buffer. While it is very effective at solubilizing proteins, including nuclear proteins, it is more likely to disrupt protein-protein interactions and is therefore often not recommended for co-IP studies.[7]
The following diagram illustrates a typical workflow for analyzing a signaling pathway and highlights the critical step of cell lysis where detergent selection is key.
The choice of detergent in the "Cell Lysis" step will influence the outcome of immunoprecipitation and the subsequent detection of protein interactions. For example, when studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway, preserving the interaction of EGFR with its downstream effectors is crucial. Using a mild detergent like this compound or CHAPS is more likely to maintain these interactions for co-IP analysis compared to a harsh detergent like that found in RIPA buffer.
Experimental Protocols
Below are detailed protocols for protein extraction using different detergents and for the subsequent analysis of protein purity.
Protocol 1: Protein Extraction using NP-40 Lysis Buffer
This protocol is suitable for the extraction of cytoplasmic and membrane-bound proteins while aiming to preserve protein-protein interactions.
Materials:
-
NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40.
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure:
-
Culture cells to the desired confluency in a culture dish.
-
Place the dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the dish on ice for 10-15 minutes with occasional gentle rocking.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable method like the BCA assay.
Protocol 2: Protein Extraction using CHAPS Lysis Buffer
This protocol is also suitable for preserving protein-protein interactions and is often used for the solubilization of membrane proteins.
Materials:
-
CHAPS Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.5% CHAPS.[8]
-
Protease inhibitor cocktail.
-
Ice-cold PBS.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Aspirate the PBS and add ice-cold CHAPS Lysis Buffer with protease inhibitors.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the solubilized proteins.
-
Quantify the protein concentration.
Protocol 3: SDS-PAGE for Protein Purity Assessment
This protocol allows for the separation of proteins based on their molecular weight, providing a visual assessment of purity.[9]
Materials:
-
Protein lysate from Protocol 1 or 2.
-
Laemmli sample buffer (2x).
-
Polyacrylamide gels (precast or hand-cast).
-
SDS-PAGE running buffer.
-
Protein molecular weight standards.
-
Electrophoresis apparatus.
-
Coomassie Brilliant Blue or other protein stain.
Procedure:
-
Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Carefully remove the gel from the apparatus and stain it with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce background and enhance the visibility of the protein bands. A pure protein sample should ideally show a single band at the expected molecular weight.
Protocol 4: Western Blotting for Specific Protein Identification
Western blotting is used to detect a specific protein of interest within a complex mixture.
Materials:
-
Unstained polyacrylamide gel from SDS-PAGE.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Transfer the separated proteins from the polyacrylamide gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The presence of a band at the correct molecular weight confirms the identity of the target protein.
Conclusion
The selection of a protein extraction method is a critical decision that should be guided by the specific research goals.
-
For maximizing protein yield, especially for membrane proteins, the inclusion of a non-ionic detergent such as This compound (NP-40 substitute) or CHAPS is generally more effective than detergent-free methods.
-
For studies involving protein-protein interactions and signaling pathways, milder detergents like NP-40 and CHAPS are preferred over harsher detergents found in buffers like RIPA. CHAPS may offer an advantage in solubilizing certain protein complexes that are resistant to NP-40 or Triton X-100.[5][6]
-
Purity assessment should be performed using standard techniques like SDS-PAGE for a general overview and Western blotting for confirming the identity of the target protein. For more in-depth and quantitative analysis, mass spectrometry is a powerful tool.
Ultimately, empirical testing and optimization of the lysis conditions for the specific cell type and protein of interest are often necessary to achieve the highest purity and yield for successful downstream experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Mitogen-Activated Protein Kinase and Substrate Identification in Plant Growth and Development [mdpi.com]
- 4. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted reduction of the EGFR protein, but not inhibition of its kinase activity, induces mitophagy and death of cancer cells through activation of mTORC2 and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle of Detergents: 2-[2-(4-Nonylphenoxy)ethoxy]ethanol vs. CHAPS for Membrane Protein Solubilization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The successful extraction and stabilization of membrane proteins in their native, functional state is a cornerstone of modern biological research and drug discovery. The choice of detergent is a critical parameter in this process, with the ideal agent capable of disrupting the lipid bilayer to release the protein of interest without compromising its structural integrity and biological activity. This guide provides an in-depth comparison of two commonly employed detergents: the non-ionic surfactant 2-[2-(4-Nonylphenoxy)ethoxy]ethanol (also known as Nonoxynol-9 or NP-9) and the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).
Due to the limited availability of direct comparative studies involving this compound for the functional solubilization of diverse membrane protein classes, this guide will leverage data from studies using the structurally and functionally similar non-ionic detergent, Triton X-100, as a proxy for comparative analysis against the extensively characterized zwitterionic detergent, CHAPS. This approach allows for a robust comparison based on available experimental evidence.
Detergent Properties at a Glance
A fundamental understanding of the physicochemical properties of each detergent is crucial for selecting the appropriate solubilizing agent for a specific membrane protein and downstream application.
| Property | This compound (NP-9) / Triton X-100 | CHAPS |
| Type | Non-ionic | Zwitterionic |
| Chemical Structure | Phenolic ring with a polyoxyethylene chain | Steroid-based with a sulfobetaine head group |
| Charge | Neutral | Neutral overall (carries both positive and negative charges) |
| Denaturing Potential | Generally mild, but can be denaturing at high concentrations | Non-denaturing, known for preserving protein structure and function[1] |
| Critical Micelle Concentration (CMC) | Low (e.g., ~0.24 mM for Triton X-100) | High (6-10 mM)[2] |
| Micelle Size | Large | Small |
| Dialyzability | Difficult to remove by dialysis due to low CMC and large micelle size | Easily removed by dialysis[3] |
| Common Applications | Cell lysis, general protein extraction | 2D electrophoresis, immunoprecipitation, solubilization for functional and structural studies[1][2] |
Performance in Solubilizing Specific Membrane Protein Classes
The efficacy of a detergent is highly dependent on the specific class of membrane protein being targeted. This section summarizes the available data on the performance of non-ionic detergents (represented by Triton X-100) and CHAPS in solubilizing G-protein coupled receptors (GPCRs), ion channels, and transmembrane enzymes.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large and pharmaceutically important class of membrane proteins characterized by their seven transmembrane domains. Maintaining their complex conformational states is essential for their function.
Experimental Data Summary: Solubilization of the Serotonin 5-HT1A Receptor
A comparative study of 14 different detergents was conducted to assess their ability to extract the serotonin 5-HT1A receptor, a representative GPCR, in its active form. The results highlighted the superior performance of zwitterionic detergents, including CHAPS, in preserving the receptor's functionality.
| Detergent | Detergent Type | Active Receptor Extracted (% of total) | Lipid/Protein Ratio in Solubilized Fraction |
| CHAPS | Zwitterionic | High | High |
| Triton X-100 | Non-ionic | Low | Low |
Data adapted from a study on the differential solubilization of the serotonin 5-HT1A receptor.
The study concluded that zwitterionic detergents like CHAPS were more efficient in extracting the active 5-HT1A receptor compared to hydrophobic non-ionic detergents like Triton X-100.[4]
Ion Channels
Ion channels are pore-forming membrane proteins that allow the passage of ions across the cell membrane. Their function is tightly regulated and highly sensitive to their lipid environment and conformational state. While direct comparative studies are limited, the general properties of the detergents provide insights into their suitability. The mild, non-denaturing nature of CHAPS makes it a favorable choice for solubilizing ion channels while preserving their intricate structures and gating mechanisms. Non-ionic detergents like Triton X-100 can also be used, but optimization is crucial to avoid denaturation.
Transmembrane Enzymes
Many enzymes are embedded within cellular membranes, where their activity is often modulated by lipid-protein interactions. The choice of detergent for solubilizing these enzymes is critical for retaining their catalytic function.
Experimental Data Summary: Solubilization of Polygalacturonic Acid (PGA) Synthase
A study on the in vitro stabilization of the transmembrane enzyme PGA synthase compared the efficacy of Triton X-100 and CHAPS at various concentrations. The results indicated that both detergents could effectively solubilize the enzyme while retaining its activity, with optimal concentrations yielding similar levels of enzymatic function.
| Detergent | Optimal Concentration | Relative Enzyme Activity (%) |
| Triton X-100 | 0.5% (v/v) | 100 |
| CHAPS | 20 mM | ~100 |
Data adapted from a study on the in vitro stabilization and solubilization of PGA synthase.[5]
This study suggests that for certain transmembrane enzymes, both non-ionic and zwitterionic detergents can be effective, and the optimal choice may depend on the specific enzyme and the desired downstream application.[5]
Experimental Protocols
Detailed and optimized protocols are essential for the successful solubilization of membrane proteins. Below are representative protocols for using a non-ionic detergent (Triton X-100) and CHAPS.
General Protocol for Membrane Protein Solubilization using Triton X-100
This protocol is a general guideline and should be optimized for each specific membrane protein.
Materials:
-
Cell pellet expressing the membrane protein of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and protease inhibitors (e.g., PMSF, aprotinin, leupeptin)
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate the lysate on a rotator or rocker at 4°C for 30-60 minutes to allow for efficient solubilization.[6]
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.[6]
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Proceed with downstream applications such as affinity purification.
Detailed Protocol for GPCR Solubilization using CHAPS
This protocol has been successfully used for the solubilization of functional GPCRs.
Materials:
-
Membrane preparation containing the GPCR of interest
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM CHAPS, 5 mM MgCl2, and protease inhibitors
Procedure:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate the mixture on ice for 1-2 hours with gentle agitation.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant containing the solubilized, functional GPCR.
-
The solubilized receptor can be used for ligand binding assays or further purification.
Visualizing the Solubilization Process
The following diagrams illustrate the general workflow for membrane protein solubilization and a simplified signaling pathway involving a G-protein coupled receptor.
Caption: General experimental workflow for membrane protein solubilization.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion and Recommendations
The choice between this compound (represented by Triton X-100) and CHAPS for membrane protein solubilization is highly dependent on the specific protein of interest and the intended downstream applications.
-
CHAPS is a well-established, non-denaturing zwitterionic detergent that has demonstrated superior performance in preserving the function of complex membrane proteins like GPCRs.[4] Its high CMC and small micelle size make it easily removable, which is advantageous for many functional and structural studies.[3]
-
This compound (NP-9) and other non-ionic detergents like Triton X-100 are effective for general cell lysis and can be suitable for solubilizing robust membrane proteins, including some transmembrane enzymes.[5] However, their lower CMC and larger micelle size can make them more difficult to remove, and they may be more prone to denaturing sensitive proteins compared to CHAPS.
For novel membrane proteins, particularly those with complex structures and functions like GPCRs and ion channels, it is recommended to start with a milder, non-denaturing detergent like CHAPS . For more robust proteins or when complete cell lysis is the primary goal, a non-ionic detergent like this compound may be a suitable and cost-effective option. Ultimately, empirical testing of a range of detergents and conditions is crucial for identifying the optimal solubilization strategy for any given membrane protein.
References
Evaluating the Impact of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol on Enzyme Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the non-ionic surfactant 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a member of the nonylphenol ethoxylate (NPEO) family, on enzyme kinetics. Due to a lack of specific publicly available data on the direct enzymatic effects of this particular compound, this guide establishes a framework for evaluation and compares its anticipated behavior with commonly used alternative surfactants: Triton X-100, Tween 20, and CHAPS. The information presented is essential for researchers selecting appropriate surfactants for in vitro assays and for drug development professionals assessing the potential off-target effects of formulation excipients.
Executive Summary
Surfactants are indispensable in many biochemical and pharmaceutical applications for solubilizing proteins and lipids. However, their interaction with enzymes can significantly alter kinetic parameters, leading to either inhibition or enhancement of activity. This compound and its alternatives can influence enzyme kinetics by various mechanisms, including conformational changes, altered substrate availability, and direct interaction with the active site. A thorough understanding of these effects is critical for accurate experimental design and interpretation of results. This guide provides detailed experimental protocols for assessing these effects and visualizes key concepts, including a representative signaling pathway potentially affected by the breakdown products of nonylphenol ethoxylates.
Comparative Analysis of Surfactant Effects on Enzyme Kinetics
The impact of a surfactant on enzyme activity is highly dependent on the specific enzyme, the surfactant's chemical structure, and its concentration relative to its critical micelle concentration (CMC). Below is a comparative table summarizing the known effects of this compound and its common alternatives on enzyme kinetics.
| Surfactant | Chemical Class | Typical Working Concentration | Known Effects on Enzyme Kinetics | Representative Enzyme Data (Enzyme: Substrate) |
| This compound | Non-ionic (Nonylphenol Ethoxylate) | Assay-dependent | Data not readily available. Effects are anticipated to be similar to other non-ionic surfactants, potentially causing both inhibition and stabilization depending on the enzyme and concentration. Its degradation product, nonylphenol, is a known endocrine disruptor. | No specific quantitative data (Km, Vmax, Ki, IC50) is publicly available for a specific enzyme. |
| Triton X-100 | Non-ionic | 0.01% - 0.5% (v/v) | Can enhance or inhibit enzyme activity. For acetylcholinesterase, it acts as a competitive inhibitor, increasing the Km value.[1] In other cases, it can prevent enzyme aggregation and surface adsorption, thereby stabilizing the enzyme. | Acetylcholinesterase: Increased Km (2-3 fold) with 0.05-1.0% Triton X-100, indicating decreased affinity for the substrate.[1] |
| Tween 20 | Non-ionic (Polysorbate) | 0.01% - 0.1% (v/v) | Generally considered a mild surfactant that can stabilize enzymes and prevent non-specific binding. It has been shown to be essential in some assays, like a turbidimetric esterase assay.[2] | Lipase: In a study on Trichoderma viride lipase, the presence of Tween 20 was integral to the assay, with a reported Km of 1.14 mM and Vmax of 0.056 mmol L-1 min-1.[3] |
| CHAPS | Zwitterionic | 1 - 10 mM | Known for its ability to solubilize membrane proteins while maintaining their native conformation and activity. It is generally considered less denaturing than many other detergents. | β-Galactosidase: While specific Km and Vmax values in the presence of CHAPS are not readily available in comparative studies, its utility in maintaining enzyme function during solubilization is well-documented. |
Experimental Protocols
To rigorously evaluate the effect of this compound and other surfactants on enzyme kinetics, a standardized experimental protocol is essential. The following is a detailed methodology for assessing the impact on acetylcholinesterase (AChE), a well-characterized enzyme.
Protocol: Determination of Acetylcholinesterase Activity in the Presence of Surfactants
This protocol is adapted from the Ellman method for measuring AChE activity.
1. Materials:
-
Acetylcholinesterase (AChE) from a commercial source (e.g., from electric eel or human erythrocytes).
-
Acetylthiocholine iodide (ATChI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
This compound and alternative surfactants (Triton X-100, Tween 20, CHAPS).
-
Microplate reader capable of measuring absorbance at 412 nm.
-
96-well microplates.
2. Reagent Preparation:
-
AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.
-
ATChI Stock Solution: Prepare a stock solution of ATChI in deionized water.
-
DTNB Stock Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Surfactant Stock Solutions: Prepare stock solutions of each surfactant in deionized water at a concentration that allows for serial dilutions to achieve the desired final assay concentrations.
3. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer.
-
Surfactant solution at various concentrations (or deionized water for the control).
-
DTNB solution.
-
AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5 minutes) to allow the surfactant to interact with the enzyme.
-
Initiate the reaction by adding the ATChI substrate solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of change in absorbance is proportional to the AChE activity.
4. Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each substrate and surfactant concentration.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate (ATChI) while keeping the enzyme and surfactant concentrations constant.
-
Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]) to determine Km and Vmax.
-
To determine the mode of inhibition (if any) and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), perform the assay with a fixed substrate concentration and varying concentrations of the surfactant.
Visualizing Methodologies and Pathways
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram illustrates the general workflow for assessing the impact of a surfactant on enzyme kinetics.
Signaling Pathway: Endocrine Disruption by Nonylphenol
The primary environmental and health concern associated with this compound is its degradation to nonylphenol, a known endocrine-disrupting compound. Nonylphenol can mimic the action of estrogen, thereby interfering with normal hormonal signaling pathways.[4][5][6] The diagram below illustrates a simplified representation of how nonylphenol can interfere with the estrogen receptor signaling pathway.
Conclusion
The selection of a surfactant for biochemical assays requires careful consideration of its potential impact on enzyme kinetics. While this compound is an effective surfactant, the lack of specific data on its enzymatic interactions and the known endocrine-disrupting activity of its breakdown product, nonylphenol, necessitate a cautious approach. Alternative surfactants such as Triton X-100, Tween 20, and CHAPS have been more extensively characterized in terms of their effects on various enzymes and may represent safer and more reliable choices for many applications. Researchers are strongly encouraged to perform preliminary kinetic studies to validate the compatibility of any surfactant with their specific enzyme system to ensure the accuracy and reproducibility of their results. This guide provides the necessary framework and protocols to conduct such evaluations effectively.
References
- 1. [Effect of Triton X-100 on properties of acetylcholinesterase from human erythrocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of Tween 20 in a sensitive turbidimetric assay of lipolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
literature review comparing the efficacy of different nonylphenol ethoxylates
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Nonylphenol Ethoxylate Performance Based on Ethoxylation
Nonylphenol ethoxylates (NPEs) are a class of nonionic surfactants widely utilized across various industrial and research applications for their excellent emulsifying, wetting, and detergent properties. The efficacy of a particular nonylphenol ethoxylate is intrinsically linked to the length of its hydrophilic polyoxyethylene chain, denoted by the number of ethylene oxide (EO) units. This guide provides a comprehensive comparison of the performance of different nonylphenol ethoxylates, supported by experimental data, to aid in the selection of the most appropriate surfactant for specific applications.
The fundamental structure of a nonylphenol ethoxylate consists of a hydrophobic nonylphenol group and a hydrophilic polyethylene glycol chain. The number of repeating ethylene oxide units can be varied during synthesis, which in turn alters the surfactant's properties. Generally, a lower number of ethoxylation units results in a more lipophilic surfactant, while a higher degree of ethoxylation leads to increased water solubility and a higher Hydrophile-Lipophile Balance (HLB) value.[1][2]
Performance Comparison of Nonylphenol Ethoxylates
The selection of an appropriate NPE is dictated by the specific requirements of the application, such as the desired balance between oil and water solubility, wetting speed, and foaming characteristics. The following tables summarize key performance indicators for a range of commercially available nonylphenol ethoxylates, offering a clear comparison of their efficacy.
| Surfactant | Moles of Ethylene Oxide (EO) | Hydrophile-Lipophile Balance (HLB) | Cloud Point (°C, 1% aq. soln.) | Critical Micelle Concentration (CMC, ppm at 25°C) | Surface Tension (dynes/cm, 1% actives at 25°C) |
| TERGITOL™ NP-4 | 4 | 8.9 | Insoluble | Insoluble | Insoluble |
| TERGITOL™ NP-6 | 6 | 10.9 | - | - | - |
| TERGITOL™ NP-7 | 7 | - | - | 39 | - |
| TERGITOL™ NP-9 | 9 | 12.9 | 54 | 60 | 32 |
| TERGITOL™ NP-10 | 10 | 13.2 | 63 | 55 | - |
| TERGITOL™ NP-30 | 30 | - | - | - | - |
| TERGITOL™ NP-40 | 40 | 17.8 | >100 | 232 | - |
Table 1: Physicochemical Properties of Various Nonylphenol Ethoxylates. Data sourced from technical data sheets.[3][4][5][6][7][8]
| Surfactant | Draves Wetting Time (20 sec conc., wt% at 25°C) | Ross-Miles Foam Height (mm, 0.1 wt% at 25°C, initial/5 min) |
| TERGITOL™ NP-9 | 0.06 | 105/90 |
Table 2: Wetting and Foaming Performance of TERGITOL™ NP-9. Data sourced from a technical data sheet.[3][4]
Experimental Protocols
To ensure accurate and reproducible comparisons of surfactant efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key performance tests cited in this guide.
Determination of Wetting Performance: Draves Wetting Test
The Draves test is a widely accepted method for evaluating the wetting efficiency of a surfactant solution.[9]
Objective: To determine the concentration of a surfactant solution required to wet a standard cotton skein in a specified time (commonly 20 seconds).
Apparatus:
-
Draves wetting test apparatus, including a 500 mL graduated cylinder, a standard-weight hook, and a timer.
-
Standard cotton skeins.
Procedure:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Fill the graduated cylinder with the surfactant solution to the 500 mL mark.
-
Attach the cotton skein to the hook and drop it into the solution.
-
Start the timer as soon as the skein enters the solution.
-
Stop the timer when the skein is completely wetted and begins to sink.
-
The concentration at which the wetting time is 20 seconds is recorded as the Draves wetting concentration. A lower concentration indicates a more effective wetting agent.[9]
Evaluation of Foaming Properties: Ross-Miles Foam Test
The Ross-Miles method is a standard procedure for measuring the foaming capacity and stability of a surfactant solution.[10][11]
Objective: To measure the initial foam height and the stability of the foam over time.
Apparatus:
-
Ross-Miles foam apparatus, consisting of a jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice size.
-
Thermostatic water bath.
Procedure:
-
Prepare a 0.1 wt% solution of the surfactant in deionized water.
-
Pour 200 mL of the surfactant solution into the receiver of the Ross-Miles apparatus.
-
Pipette 50 mL of the same solution into the pipette.
-
Allow the solution in the pipette to drain into the receiver from a specified height.
-
Record the initial height of the foam generated immediately after all the solution has drained.
-
Record the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.[10][11]
Visualizing Structure-Efficacy Relationships
The relationship between the molecular structure of nonylphenol ethoxylates and their performance characteristics can be visualized to facilitate understanding and selection.
Caption: Relationship between NPEO structure and properties.
The diagram above illustrates the direct correlation between the length of the ethoxylate chain and the resulting physicochemical properties of the nonylphenol ethoxylate surfactant. An increase in the number of ethylene oxide units leads to a higher HLB value, enhanced water solubility, and improved performance as a wetting agent and oil-in-water (O/W) emulsifier. Conversely, NPEs with shorter ethoxylate chains exhibit greater oil solubility.
Experimental Workflow for Surfactant Comparison
A systematic workflow is crucial for the objective comparison of different surfactants. The following diagram outlines a typical experimental process for evaluating and comparing the efficacy of various nonylphenol ethoxylates.
Caption: Workflow for comparing NPEO surfactant efficacy.
This standardized workflow ensures that all surfactants are evaluated under the same conditions, allowing for a direct and unbiased comparison of their performance. The process begins with the preparation of solutions at standardized concentrations, followed by a series of key performance tests. The resulting quantitative data is then analyzed to determine the most effective nonylphenol ethoxylate for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. NP 4.5, 6, 9 chemical | Ethoxylated nonylphenol ethoxylate [venus-goa.com]
- 3. labshop.nl [labshop.nl]
- 4. dow.com [dow.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. petronas.com [petronas.com]
- 7. petronas.com [petronas.com]
- 8. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 9. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 10. espace.inrs.ca [espace.inrs.ca]
- 11. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
cross-validation of results obtained with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol and other detergents
This guide provides a comprehensive comparison of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a common substitute for Nonidet P-40 (NP-40), with other frequently used detergents in research settings. The information is tailored for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate detergent for their specific application, be it protein extraction, Western blotting, or enzyme-linked immunosorbent assays (ELISA).
Performance Comparison of Detergents
The choice of detergent is critical for maintaining the structural integrity and functionality of proteins during experimental procedures. Below is a summary of the performance of this compound and other detergents based on key experimental parameters.
Table 1: Detergent Properties and Critical Micelle Concentration (CMC)
| Detergent | Chemical Class | Charge | Typical Working Concentration | Critical Micelle Concentration (CMC) |
| This compound (NP-40 Substitute) | Non-ionic | Neutral | 0.1 - 1.0% | ~0.05 mM |
| Triton™ X-100 | Non-ionic | Neutral | 0.1 - 1.0% | ~0.24 mM |
| CHAPS | Zwitterionic | Neutral | 0.5 - 1.0% | ~8 mM |
| SDS | Anionic | Negative | 0.1 - 1.0% | ~8 mM |
| Tween® 20 | Non-ionic | Neutral | 0.05 - 0.1% | ~0.06 mM |
Table 2: Application-Specific Performance Comparison
| Application | Detergent | Protein Yield/Extraction Efficiency | Preservation of Protein Structure & Function | Signal-to-Noise Ratio (Immunoassays) | Notes |
| Protein Extraction (Whole Cell) | This compound | High | Good for many cytoplasmic and some membrane proteins. | N/A | Mild lysis, may not efficiently solubilize all membrane proteins or disrupt protein complexes.[1] |
| Triton™ X-100 | High | Good for many cytoplasmic and some membrane proteins.[1] | N/A | Similar to NP-40 substitutes; considered a mild, non-denaturing detergent.[1] | |
| CHAPS | Moderate to High | Excellent for preserving protein-protein interactions.[2][3] | N/A | Zwitterionic nature helps to break lipid-lipid and some protein-lipid interactions while maintaining protein-protein interactions.[2] | |
| SDS | Very High | Denaturing; disrupts most protein structures and interactions. | N/A | Used when complete solubilization and denaturation are required (e.g., for SDS-PAGE). | |
| Western Blotting | This compound | N/A | Good | Good | Suitable for most standard Western blot procedures. |
| Triton™ X-100 | N/A | Good | Good | Often used interchangeably with NP-40 substitutes. | |
| Tween® 20 | N/A | Good | Excellent | Commonly used in wash buffers to reduce non-specific binding.[4] | |
| ELISA | Tween® 20 | N/A | Excellent | Excellent | Gold standard for wash and blocking buffers to minimize background.[4][5] |
| This compound | N/A | Good | Good | Can be used in lysis buffers for sample preparation. | |
| Triton™ X-100 | N/A | Good | Good | Can be used, but may increase background compared to Tween 20. |
Table 3: Comparative Enzyme Activity in the Presence of Different Detergents
| Detergent | Relative Enzyme Activity (%) of Sphingosine-1-phosphate Phosphatase 1 (SPP1) |
| Control (No Detergent) | 100 |
| Triton™ X-100 (0.1%) | ~20[6] |
| CHAPS (0.1%) | ~80[6] |
| β-octyl glucoside (0.1%) | ~90[6] |
Note: The effect of a detergent on enzyme activity is highly protein-dependent. The data above for SPP1 illustrates that Triton X-100 can significantly inhibit its activity, while CHAPS and β-octyl glucoside are much milder in this specific case.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and allow for accurate comparison of results.
Cell Lysis for Protein Extraction
This protocol is suitable for the extraction of cytoplasmic and some membrane-bound proteins from cultured mammalian cells.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Detergent (e.g., this compound, Triton™ X-100, or CHAPS).
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Microcentrifuge.
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications like Western blotting or ELISA.
Western Blotting
This protocol outlines the general steps for performing a Western blot to detect a specific protein in a complex mixture.
Materials:
-
Protein lysate.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
TBST (Tris-Buffered Saline with Tween® 20): 20 mM Tris, 150 mM NaCl, 0.1% Tween® 20, pH 7.6.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a general sandwich ELISA for the quantification of a specific antigen.
Materials:
-
96-well ELISA plate.
-
Capture antibody specific to the antigen.
-
Recombinant antigen standard.
-
Sample containing the antigen.
-
Detection antibody (biotinylated) specific to the antigen.
-
Streptavidin-HRP conjugate.
-
Wash Buffer: PBS with 0.05% Tween® 20.
-
Assay Diluent/Blocking Buffer: PBS with 1% BSA.
-
TMB substrate solution.
-
Stop solution (e.g., 2 N H₂SO₄).
-
Microplate reader.
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Visualizations
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its study often involves the extraction and analysis of membrane-bound and cytosolic proteins, where the choice of detergent is critical.
Caption: Simplified EGFR signaling cascade.
Experimental Workflow: Cell Lysis and Protein Extraction
This workflow illustrates the key steps involved in preparing a protein lysate from cultured cells for subsequent analysis.
Caption: Workflow for cell lysis and protein extraction.
Logical Relationships: Detergent Selection Guide
This diagram provides a simplified decision-making framework for selecting an appropriate detergent based on the experimental goal.
Caption: A guide for detergent selection.
References
- 1. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 2. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting the Optimal Non-Ionic Detergent for Cellular Applications
For researchers, scientists, and drug development professionals, the choice of non-ionic detergent is a critical first step in a multitude of cellular and biochemical assays. The right detergent ensures efficient cell lysis and protein solubilization while preserving the native structure and function of the target molecules. This guide provides an objective comparison of commonly used non-ionic detergents, supported by experimental data, to aid in the selection of the most suitable agent for your specific cell type and downstream application.
Non-ionic detergents are favored for their mild, non-denaturing properties, which gently disrupt the lipid-lipid and lipid-protein interactions within the cell membrane without significantly altering protein-protein interactions.[1][2] This characteristic is paramount for applications requiring the maintenance of protein integrity, such as immunoprecipitation, enzyme activity assays, and the study of protein complexes. This guide will focus on a comparative analysis of three widely used non-ionic detergents: Triton X-100, Nonidet P-40 (NP-40), and Tween 20.
Performance Comparison of Non-Ionic Detergents
The selection of a non-ionic detergent should be guided by the specific requirements of the experiment, including the cell type, the subcellular localization of the protein of interest, and the downstream application. The following tables summarize the key properties and performance metrics of Triton X-100, NP-40, and Tween 20.
| Property | Triton X-100 | NP-40 | Tween 20 |
| Chemical Nature | Octylphenol ethoxylate | Nonylphenol ethoxylate | Polysorbate 20 |
| Micelle Molecular Weight (kDa) | ~90 | ~90 | ~19 |
| Critical Micelle Concentration (CMC) | 0.24 mM | 0.29 mM | 0.06 mM |
| Primary Applications | General cell lysis, membrane protein solubilization, western blotting.[3] | Cytoplasmic protein extraction, immunoprecipitation.[3][4] | Washing steps in immunoassays (ELISA, Western blot), mild cell lysis.[3][5] |
| Denaturing Properties | Non-denaturing, mild.[3] | Non-denaturing, mild.[3] | Very mild, non-denaturing.[5] |
| Nuclear Membrane Lysis | Can partially lyse nuclear membranes at higher concentrations.[6] | Generally does not lyse nuclear membranes.[5][7] | Does not lyse nuclear membranes.[5] |
Quantitative Comparison of Detergent Performance
The following table presents experimental data on the impact of different non-ionic detergents on protein yield and enzyme activity. It is important to note that optimal performance can be cell-type and protein-specific.
| Parameter | Detergent | Cell Type/Enzyme | Result | Source |
| Protein Yield | n-dodecyl-β-D-maltoside (DDM) | E. coli expressing AqpZ-GFP | Higher relative protein yield compared to a hybrid detergent. | [8] |
| Enzyme Activity | NP-40 (0.1%) | Plasmin | Increased Vmax, no change in Km, indicating non-competitive stimulation of activity. | [9][10] |
| Enzyme Activity | Triton X-100 (0.1%) | Plasmin | Increased Vmax, no change in Km, indicating non-competitive stimulation of activity. | [9][10] |
| Enzyme Activity | Triton X-100 | Immobilized Lipase (QLM) | Modified substrate selectivity and improved activity against certain substrates. | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for cell lysis and western blotting using non-ionic detergents.
1. General Cell Lysis Protocol for Adherent Cells
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer containing 1% NP-40 or Triton X-100, or a specific NP-40 or Triton X-100 buffer) to the dish. A typical volume is 1 mL for a 10 cm dish.
-
Use a cell scraper to gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.
2. Western Blotting Protocol
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Visualizing Cellular Processes and Experimental Design
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Non-ionic detergents Nonidet P-40 and Triton X-100 increase enzymatic activity of plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Triton X-100 on the Activity and Selectivity of Lipase Immobilized on Chemically Reduced Graphene Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a nonionic surfactant also known as Nonoxynol-4, ensuring the protection of both laboratory personnel and the environment.
This compound is recognized for its potential environmental impact, being classified as harmful to aquatic life with long-lasting effects.[1] Furthermore, the European Union has identified it as a Substance of Very High Concern (SVHC) due to its endocrine-disrupting properties.[1][2] Therefore, adherence to strict disposal protocols is critical.
Regulatory and Safety Data Overview
The handling and disposal of this compound are governed by regulations that aim to mitigate its environmental and health risks. The following table summarizes key regulatory information and hazard classifications.
| Regulatory Information & Hazard Classifications | Details |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects.[3] |
| EU REACH Regulation | Identified as a Substance of Very High Concern (SVHC) due to endocrine-disrupting properties for the environment.[2] |
| EU Market and Use Restrictions (Annex XVII of REACH) | Shall not be placed on the market or used as a substance or in mixtures in concentrations equal to or greater than 0.1% by weight for many applications, including industrial, institutional, and domestic cleaning.[2][4] |
| EU Textile Regulation | Maximum concentration of nonylphenol ethoxylates is restricted to 0.01% by weight in textile articles expected to be washed in water.[2][5] |
| US EPA Regulation | Subject to a proposed Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA), requiring notification to the EPA before resuming any significant new use.[6][7] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment. The recommended course of action is to utilize an approved waste disposal plant.[8][9]
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, disposable labware) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
3. Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
5. Professional Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.
-
Never pour this compound down the drain or dispose of it with general laboratory trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. Buy this compound | 20427-84-3 [smolecule.com]
- 2. Regulatory information | Alkylphenol ethoxylates substitution [substitution-apeo.ineris.fr]
- 3. Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]- | C23H40O5 | CID 81745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fact-Sheet: Nonylphenol and nonylphenol ethoxylates - The Danish Environmental Protection Agency [eng.mst.dk]
- 5. Nonylphenol ethoxylates restrictions [satra.com]
- 6. regulations.gov [regulations.gov]
- 7. epa.gov [epa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling 2-[2-(4-Nonylphenoxy)ethoxy]ethanol
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a chemical compound utilized in various research and development applications. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Essential Safety and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Some evidence suggests it may also cause respiratory irritation and has potential endocrine-disrupting properties. Therefore, stringent adherence to PPE protocols is mandatory.
The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended for incidental contact. For prolonged contact or immersion, Butyl rubber or Viton® gloves should be used. Always inspect gloves for degradation or punctures before use and replace them immediately if compromised. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield must be worn over the safety goggles when there is a risk of splashing. |
| Respiratory Protection | Air-Purifying Respirator | In well-ventilated areas, respiratory protection may not be required for small quantities. However, if vapors or aerosols are likely to be generated, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required. For higher concentrations or in poorly ventilated areas, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be considered. |
| Protective Clothing | Laboratory Coat and Apron | A standard laboratory coat should be worn at all times. When handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes are required in all laboratory settings where this chemical is handled. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to mitigate risks. The following workflow outlines the necessary steps from preparation to final waste disposal.
Caption: Safe handling and disposal workflow.
Detailed Operational and Disposal Plans
Operational Plan:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the potential for exposure.
-
Ventilation: All handling of this chemical should be performed in a certified chemical fume hood to minimize the inhalation of vapors or aerosols.
-
Spill Preparedness: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be readily accessible in the work area. In the event of a spill, evacuate the area, and if safe to do so, contain the spill using the absorbent material. Follow your institution's established spill response procedures.
-
Personal Hygiene: After handling the chemical and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.
Disposal Plan:
-
Waste Segregation: this compound is a non-halogenated organic compound. All waste containing this chemical, including contaminated solids and solutions, must be collected in a designated hazardous waste container labeled "Non-Halogenated Organic Waste."
-
Container Management: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area. Do not overfill containers.
-
PPE Disposal: All disposable PPE contaminated with this compound, such as gloves and aprons, must be disposed of as solid hazardous waste in a properly labeled container.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure that all waste containers are properly labeled with the contents and associated hazards.
The following diagram illustrates the logical relationship for determining the appropriate level of personal protective equipment.
Caption: Decision tree for PPE selection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
